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Ripk1-IN-10

Cat. No.: B12408049
M. Wt: 574.6 g/mol
InChI Key: WBGCAAAEJQUSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ripk1-IN-10 is a potent and selective small-molecule inhibitor targeting Receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator of inflammatory response and programmed cell death pathways such as apoptosis and necroptosis . By specifically inhibiting the kinase activity of RIPK1, this compound provides researchers with a valuable tool to probe the role of RIPK1-mediated signaling in a wide range of pathological conditions. The compound functions by targeting the unique allosteric and hydrophobic pocket adjacent to the ATP-binding site of RIPK1, stabilizing the kinase in an inactive conformation and preventing its pro-death signaling . This mechanism allows for the specific interrogation of RIPK1's role downstream of death receptors like TNFR1. RIPK1 is critically involved in mediating a variety of diseases, including autoimmune, inflammatory, and neurodegenerative conditions such as rheumatoid arthritis, inflammatory bowel disease, psoriasis, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease . The use of this compound in preclinical models can help elucidate disease mechanisms and validate RIPK1 as a therapeutic target. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H28F2N6O4 B12408049 Ripk1-IN-10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H28F2N6O4

Molecular Weight

574.6 g/mol

IUPAC Name

N-[6-[6-[[3,5-difluoro-2-(oxan-4-yloxy)phenyl]methyl]-5-oxo-7,8-dihydro-1,6-naphthyridin-3-yl]imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C30H28F2N6O4/c31-20-11-19(28(23(32)13-20)42-21-6-9-41-10-7-21)15-37-8-5-25-22(30(37)40)12-18(14-33-25)24-3-4-27-34-26(16-38(27)36-24)35-29(39)17-1-2-17/h3-4,11-14,16-17,21H,1-2,5-10,15H2,(H,35,39)

InChI Key

WBGCAAAEJQUSDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CN3C(=N2)C=CC(=N3)C4=CC5=C(CCN(C5=O)CC6=C(C(=CC(=C6)F)F)OC7CCOCC7)N=C4

Origin of Product

United States

Foundational & Exploratory

Ripk1-IN-10: A Technical Guide to the Mechanism of Action of RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling, standing at the crossroads of inflammation, survival, and programmed cell death. Its dual function as both a signaling scaffold and an active kinase makes it a prime therapeutic target for a host of inflammatory diseases, neurodegenerative disorders, and certain cancers. The inhibition of RIPK1's kinase activity is a key strategy to prevent necroptosis, a lytic and inflammatory form of programmed cell death.

This guide focuses on the mechanism of action of RIPK1 inhibitors, with a specific reference to Ripk1-IN-10. This compound is a potent RIPK1 inhibitor identified as "example 37" in patent WO2021160109. While detailed public data on this specific molecule is limited, its reported in vitro IC50 value is less than 100 nM for human RIPK1.[1] Given the scarcity of specific data, this document will provide an in-depth overview of the established mechanisms of action for well-characterized RIPK1 inhibitors, which are expected to be analogous to that of this compound.

Core Mechanism of Action: The Central Role of RIPK1 in Cell Fate

RIPK1 is a serine/threonine kinase that plays a pivotal role in the signaling cascade initiated by the tumor necrosis factor (TNF) receptor 1 (TNFR1). Upon TNF-α binding, a multi-protein complex known as Complex I is formed at the receptor. The fate of the cell—survival, apoptosis, or necroptosis—is determined by the subsequent post-translational modifications of RIPK1 and the formation of secondary cytoplasmic complexes.[2][3]

  • Survival (NF-κB Pathway): In its scaffold function, RIPK1 within Complex I is polyubiquitinated by cellular inhibitor of apoptosis proteins (cIAPs).[2][4] This ubiquitination serves as a platform to recruit and activate the IKK and TAK1 complexes, leading to the activation of the NF-κB transcription factor, which promotes the expression of pro-survival and inflammatory genes.[2]

  • Apoptosis (Programmed Cell Death): If the pro-survival signal is compromised, deubiquitinated RIPK1 can dissociate from the receptor to form a secondary cytosolic complex, Complex IIa. This complex consists of RIPK1, FADD, and pro-caspase-8, leading to the activation of caspase-8 and initiating the apoptotic cascade.[2][3]

  • Necroptosis (Programmed Necrosis): When caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant.[2] Activated RIPK1 recruits and phosphorylates RIPK3 via their respective RIP homotypic interaction motifs (RHIMs), forming an amyloid-like signaling complex called the necrosome (or Complex IIb).[2] RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of necroptosis.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture, release of damage-associated molecular patterns (DAMPs), and a potent inflammatory response.[2]

Inhibition of RIPK1 Kinase Activity

RIPK1 inhibitors are designed to specifically block the kinase activity of RIPK1, thereby preventing the initiation of the necroptotic pathway. These small molecules are generally classified into three types based on their binding mode to the RIPK1 kinase domain.[5][6]

  • Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase in the ATP-binding pocket.[5]

  • Type II Inhibitors: These inhibitors also bind to the ATP pocket but stabilize an inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped.[5][7] PK68 is an example of a Type II inhibitor.[8]

  • Type III Inhibitors (Allosteric Inhibitors): These inhibitors bind to an allosteric hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[5][9] This mode of inhibition often provides higher selectivity. Necrostatin-1 (Nec-1s) and GSK2982772 are well-known Type III inhibitors.[5][10]

By binding to the RIPK1 kinase domain, these inhibitors prevent the autophosphorylation of RIPK1, which is a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome.[2] This action effectively halts the necroptotic signaling cascade without interfering with the kinase-independent scaffolding function of RIPK1 required for NF-κB activation.[11]

Quantitative Data for Representative RIPK1 Inhibitors

Due to limited public data for this compound, this section summarizes quantitative potency data for several well-characterized RIPK1 inhibitors to provide a comparative context.

Table 1: Potency of this compound

CompoundAssay TypeValueSpeciesReference
This compoundBiochemical IC50<100 nMHuman[1]

Table 2: Potency of Representative RIPK1 Inhibitors

CompoundAssay TypeValueTarget/Cell LineReference
Necrostatin-1s Cellular EC50490 nM293T Cells[2]
Biochemical EC50182 nMRIPK1
GSK2982772 Biochemical IC5016 nMHuman RIPK1[12][13]
ADP-Glo IC506.3 nMRIPK1[5][10]
RIPA-56 Biochemical IC5013 nMRIPK1[5][6][14]
Cellular EC5027 nML929 Cells[5][6]
Cellular EC5028 nMHT-29 Cells[15]
PK68 Biochemical IC50~90 nMRIPK1[7][8][9][11][16]
Cellular EC5023 nMHuman Cells[8]
Cellular EC5013 nMMouse Cells[8]

Mandatory Visualizations

Signaling Pathways

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-Survival) cluster_cytosol cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necroptosis) TNFR1 TNFR1 ComplexI TRADD TRAF2 cIAP1/2 RIPK1 TNFR1->ComplexI Recruitment TNFa TNF-α TNFa->TNFR1 Binding NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB K63 Ubiquitination Deubiquitination Deubiquitination (e.g., CYLD) ComplexI->Deubiquitination ComplexIIa RIPK1 FADD Pro-Caspase-8 Deubiquitination->ComplexIIa Necrosome Necrosome (RIPK1-P, RIPK3-P) Deubiquitination->Necrosome Kinase Activation Apoptosis Apoptosis ComplexIIa->Apoptosis Caspase-8 Activation Casp8_Inhibition Caspase-8 Inhibition Casp8_Inhibition->Necrosome MLKL_P MLKL Phosphorylation Necrosome->MLKL_P Necroptosis Necroptosis (Membrane Disruption) MLKL_P->Necroptosis Oligomerization & Translocation Inhibitor RIPK1 Inhibitor (e.g., this compound) Inhibitor->Necrosome Blocks Kinase Activity

Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis, and the intervention point for RIPK1 kinase inhibitors.

Experimental Workflow

Experimental_Workflow cluster_discovery Inhibitor Discovery & Validation Screen Primary Screen (e.g., Phenotypic Necroptosis Assay) Biochem Biochemical Assay (e.g., ADP-Glo) Screen->Biochem Hit Confirmation Cellular Cellular Necroptosis Assay (e.g., HT-29 TSZ model) Biochem->Cellular Determine IC50 TE Target Engagement Assay (e.g., NanoBRET) Cellular->TE Determine EC50 Selectivity Kinase Selectivity Profiling TE->Selectivity Confirm Intracellular Binding & Potency PK Pharmacokinetics (In Vivo) Selectivity->PK Assess Off-Target Effects

Caption: A typical experimental workflow for the discovery and characterization of a novel RIPK1 inhibitor.

Experimental Protocols

In Vitro RIPK1 Kinase Assay (ADP-Glo™)

This protocol measures the activity of purified RIPK1 by quantifying the amount of ADP produced during the kinase reaction.[3][4][17][18][19]

Materials:

  • Recombinant human RIPK1 enzyme (e.g., Promega, BPS Bioscience)

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include DMSO-only controls.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture per well, containing:

    • Kinase reaction buffer

    • Recombinant RIPK1 enzyme

    • Kinase substrate (MBP)

    • Test inhibitor at various concentrations

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 10-25 µL. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.

  • Measure Luminescence: Incubate the plate at room temperature for 30-60 minutes. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay (TNF-α/Smac Mimetic/z-VAD-FMK in HT-29 Cells)

This cell-based assay measures the ability of an inhibitor to protect cells from induced necroptosis.[20][21][22][23][24]

Materials:

  • HT-29 human colon adenocarcinoma cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test inhibitor (e.g., this compound)

  • Human TNF-α

  • Smac mimetic (e.g., Birinapant, SM-164)

  • Pan-caspase inhibitor (z-VAD-FMK)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of the test inhibitor for 1-2 hours.

  • Induce Necroptosis: Add a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) - collectively known as "TSZ" - to the wells.

  • Incubation: Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.

  • Measure Cell Viability: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Read Luminescence: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated controls (100% viability) and TSZ-treated controls (0% protection). Calculate the percent protection for each inhibitor concentration and determine the EC50 value.

Intracellular Target Engagement Assay (NanoBRET™)

This assay quantitatively measures the binding of an inhibitor to RIPK1 within live cells.[25][26][27][28][29]

Materials:

  • HEK293 cells

  • Expression vector for human RIPK1 fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET® TE Intracellular Kinase Assay Kit (Promega), including a specific fluorescent tracer

  • Test inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • 96-well or 384-well white assay plates

Procedure:

  • Transfection: Transfect HEK293 cells with the RIPK1-NanoLuc® fusion vector. Culture the cells for approximately 24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Plate the cells into the wells of a white assay plate.

  • Compound and Tracer Addition: Add the test inhibitor at various concentrations to the cells, followed immediately by the addition of the NanoBRET® fluorescent tracer at a fixed concentration (typically at its EC50 value).

  • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the intracellular target.

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

  • Measure BRET Signal: Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, >600nm). The NanoBRET® ratio is calculated as acceptor emission divided by donor emission.

  • Data Analysis: The binding of the test inhibitor displaces the tracer, causing a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value, which reflects the intracellular potency of the compound.

Conclusion

The inhibition of RIPK1 kinase activity is a validated and promising therapeutic strategy for a range of diseases driven by inflammation and necroptotic cell death. While specific public data on this compound is emerging, its classification as a potent RIPK1 inhibitor places it within a class of molecules with a well-understood mechanism of action. By selectively blocking the kinase function of RIPK1, these inhibitors prevent the formation of the necrosome and the execution of necroptosis, thereby reducing inflammation and tissue damage. The experimental protocols detailed in this guide represent the standard methodologies used to identify, characterize, and validate the mechanism of action of novel RIPK1 inhibitors, paving the way for their development into next-generation therapeutics.

References

An In-Depth Technical Guide to Investigating RIPK1 Signaling with Ripk1-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of Receptor-Interacting Protein Kinase 1 (RIPK1) signaling and detailed methodologies for its investigation using the specific inhibitor, Ripk1-IN-10.

Introduction to RIPK1 Signaling

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a master regulator of cellular stress responses, inflammation, and cell death pathways.[1] Structurally, RIPK1 is comprised of an N-terminal kinase domain, a C-terminal death domain (DD), and an intermediate domain containing a RIP homotypic interaction motif (RHIM).[1][2] This multi-domain architecture allows RIPK1 to act as both a signaling scaffold and an active enzyme, dictating cell fate in response to stimuli such as tumor necrosis factor-alpha (TNFα), Toll-like receptor (TLR) ligands, and genotoxic stress.[1][3]

The signaling cascades initiated by RIPK1 are complex and context-dependent:

  • Survival and Inflammation (Scaffolding Function): Upon TNFα binding to its receptor, TNFR1, RIPK1 is recruited to form Complex I at the plasma membrane.[3] In this complex, RIPK1's primary role is as a scaffold. It undergoes ubiquitination by cellular inhibitor of apoptosis proteins (cIAPs) and the linear ubiquitin chain assembly complex (LUBAC), which creates a platform for the recruitment of downstream kinases like TAK1 and the IKK complex.[3] This cascade ultimately leads to the activation of NF-κB and MAPK pathways, promoting the transcription of pro-survival and pro-inflammatory genes.[1][3] The kinase activity of RIPK1 is largely dispensable for this pro-survival function.[1]

  • RIPK1-Dependent Apoptosis (Kinase-Dependent): Under conditions where cIAPs are depleted or inhibited (e.g., by Smac mimetics), deubiquitinating enzymes like CYLD can act on RIPK1, leading to its dissociation from Complex I.[3] RIPK1 can then form a cytosolic complex, known as Complex IIa or the "ripoptosome," with FADD and pro-caspase-8.[3] The kinase activity of RIPK1 is required for the formation of this complex, which facilitates the auto-activation of caspase-8 and initiates the apoptotic cascade.[1]

  • Necroptosis (Kinase-Dependent): When caspase-8 is inhibited or absent, activated RIPK1 can engage with RIPK3 via their respective RHIM domains to form the necrosome, or Complex IIb.[2] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3.[2] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of necroptosis.[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death.[4] The autophosphorylation of RIPK1 at Serine 166 (p-S166) is a key biomarker for its kinase activation and the induction of necroptosis.[5]

This compound: A Tool for Interrogating RIPK1 Kinase Activity

This compound is a potent inhibitor of RIPK1 kinase activity.[6][7] It is identified as "example 37" in patent WO2021160109.[6][8] As an inhibitor, it serves as a crucial chemical probe to dissect the kinase-dependent functions of RIPK1 from its scaffolding roles. By specifically blocking the catalytic activity of RIPK1, researchers can investigate its involvement in RIPK1-dependent apoptosis and necroptosis, as well as its emerging roles in inflammation, independent of cell death.

Quantitative Data for RIPK1 Inhibitors
InhibitorTargetAssay TypeIC50 / EC50Reference
PK68 RIPK1In Vitro Kinase Assay~90 nM[9]
RIPA-56 RIPK1In Vitro Kinase Assay13 nM[2]
RIPA-56 NecroptosisL929 Cell-Based Assay27 nM[2]
GSK'772 RIPK1In Vitro Kinase Assay0.42 nM[10]
GSK'772 NecroptosisHT-29 Cell-Based Assay0.7 nM[10]
RIPK1-IN-4 RIPK1In Vitro Kinase Assay16 nM[11]
RIPK1-IN-19 RIPK1In Vitro Kinase Assay15 nM[11]

Mandatory Visualizations

RIPK1 Signaling Pathways and Inhibition

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_complexI Complex I cluster_cytosol Cytosol cluster_complexIIa Complex IIa (Apoptosome) cluster_complexIIb Complex IIb (Necrosome) TNFR1 TNFR1 ComplexI TRADD TRAF2/5 cIAP1/2 LUBAC RIPK1 TNFR1->ComplexI Recruitment TNFa TNFα TNFa->TNFR1 Binds NFkB NF-κB Activation ComplexI->NFkB Ubiquitination Events RIPK1_deub De-ubiquitinated RIPK1 ComplexI->RIPK1_deub Dissociation & De-ubiquitination Survival Inflammation & Cell Survival NFkB->Survival Leads to RIPK1_active Activated p-RIPK1 (Kinase Active) RIPK1_deub->RIPK1_active Autophosphorylation (e.g., p-S166) ComplexIIa FADD Caspase-8 RIPK1 RIPK1_active->ComplexIIa Forms ComplexIIb RIPK3 MLKL RIPK1 RIPK1_active->ComplexIIb Forms Ripk1_IN_10 This compound Ripk1_IN_10->RIPK1_active Inhibits Apoptosis Apoptosis ComplexIIa->Apoptosis Cleavage Necroptosis Necroptosis ComplexIIb->Necroptosis Phosphorylation

Caption: RIPK1 signaling pathways and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: Select Cell Line (e.g., L929, HT-29, BMDM) culture Cell Culture & Seeding start->culture pretreat Pre-treatment: This compound (Dose-Response) or Vehicle Control culture->pretreat induce Induce Necroptosis: (e.g., TNFα + SM-164 + z-VAD-fmk) pretreat->induce viability Cell Viability Assay (CellTiter-Glo) induce->viability western Western Blot (p-RIPK1, p-MLKL, etc.) induce->western ip Immunoprecipitation (Necrosome Analysis) induce->ip qpcr qRT-PCR (Cytokine mRNA) induce->qpcr elisa ELISA (Secreted Cytokines) induce->elisa analysis Data Analysis: - Calculate EC50 - Quantify Protein Levels - Analyze Gene Expression - Measure Cytokine Concentration viability->analysis western->analysis ip->analysis qpcr->analysis elisa->analysis conclusion Conclusion: Determine effect of this compound on RIPK1 signaling analysis->conclusion

Caption: Workflow for investigating this compound's effect on necroptosis.

Detailed Experimental Protocols

Cell Culture and Necroptosis Induction

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each cell line.

  • Cell Lines:

    • HT-29 (Human colorectal adenocarcinoma): A common model for human necroptosis.

    • L929 (Mouse fibrosarcoma): Highly sensitive to TNFα-induced necroptosis.

    • Bone Marrow-Derived Macrophages (BMDMs): A primary cell model to study inflammation and necroptosis.

  • Materials:

    • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

    • This compound (dissolved in DMSO).

    • Human or Mouse TNFα (depending on cell line).

    • Smac mimetic (e.g., SM-164, Birinapant).

    • Pan-caspase inhibitor (e.g., z-VAD-fmk).

  • Procedure:

    • Seed cells in appropriate multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA). Allow cells to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of this compound in complete medium. Also prepare a vehicle control (DMSO equivalent).

    • Pre-treat cells with different concentrations of this compound or vehicle for 1-2 hours.

    • Induce necroptosis by adding a cocktail of stimuli. A common combination for HT-29 cells is TNFα (e.g., 20-50 ng/mL), a Smac mimetic (e.g., 100-200 nM), and z-VAD-fmk (e.g., 20-50 µM).[12]

    • Incubate for the desired time (e.g., 4-24 hours), depending on the downstream assay.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active, viable cells.[13][14]

  • Materials:

    • Cells cultured in opaque-walled 96-well plates.

    • CellTiter-Glo® 2.0 Reagent.[14]

    • Luminometer.

  • Procedure:

    • After the treatment period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[13][14]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[13]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle-treated, non-induced control to calculate the percentage of cell viability.

Western Blotting for Signaling Proteins

This method detects the levels and phosphorylation status of key proteins in the necroptosis pathway.

  • Materials:

    • RIPA or similar lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-RIPK1 (S166), anti-RIPK1, anti-p-MLKL, anti-MLKL, anti-GAPDH).[5][12][15][16]

    • HRP-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody overnight at 4°C (e.g., anti-p-RIPK1 (S166) at 1:1000 dilution).[5]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control like GAPDH.

Immunoprecipitation (IP) of the Necrosome

This protocol is for isolating the necrosome (Complex IIb) to analyze its components.[17]

  • Materials:

    • Non-denaturing IP Lysis Buffer (e.g., containing 1% Triton X-100 or NP-40).[18]

    • Primary antibody for IP (e.g., anti-RIPK3).

    • Protein A/G magnetic beads.

    • Wash buffer (IP lysis buffer with lower detergent concentration).

    • Elution buffer (e.g., low pH glycine buffer or Laemmli buffer).

  • Procedure:

    • Lyse treated cells using the IP Lysis Buffer.

    • Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the IP antibody (e.g., anti-RIPK3) overnight at 4°C with gentle rotation.[19]

    • Add fresh magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.

    • Elute the bound proteins from the beads.

    • Analyze the eluted proteins by Western blotting for necrosome components like RIPK1, p-RIPK1, and MLKL.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant RIPK1.[20][21]

  • Materials:

    • Recombinant human RIPK1 enzyme.

    • Kinase assay buffer (e.g., containing MOPS, EDTA, Mg-acetate).[10]

    • Substrate (e.g., Myelin Basic Protein, MBP).[10][21]

    • ATP (can be [γ-³³P-ATP] for radiometric detection or cold ATP for ADP-based detection).[10]

    • Detection system (e.g., ADP-Glo™ Kinase Assay kit, phosphocellulose paper for radiometric assay).[21]

  • Procedure (using ADP-Glo™ as an example):

    • In a 96- or 384-well plate, add kinase buffer, RIPK1 enzyme, and varying concentrations of this compound.

    • Incubate for 15-30 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding a mix of substrate (MBP) and ATP.

    • Incubate for 60-120 minutes at room temperature.[10][20]

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction.

    • Plot the results to determine the IC50 value of this compound.

Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the mRNA expression of inflammatory cytokines like TNFα and IL-6.

  • Materials:

    • RNA extraction kit (e.g., using TRIzol reagent).[22]

    • cDNA synthesis kit.[22]

    • SYBR Green Master Mix.[23]

    • Gene-specific primers for TNFα, IL-6, and a housekeeping gene (e.g., GAPDH, β-actin).[22][23]

    • Real-Time PCR system.

  • Procedure:

    • Extract total RNA from treated cells according to the kit manufacturer's protocol.[22]

    • Synthesize first-strand cDNA from 1 µg of total RNA.[23]

    • Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and forward/reverse primers.

    • Run the reaction on a Real-Time PCR system using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).[22][24]

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[22]

Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the concentration of secreted cytokines in the cell culture supernatant.

  • Materials:

    • Cytokine-specific ELISA kit (e.g., for human TNFα or IL-6) containing capture antibody, detection antibody, standard, and substrate.[25]

    • 96-well ELISA plates.

    • Wash buffer (e.g., PBS with 0.05% Tween-20).[25]

    • Assay diluent/blocking buffer (e.g., PBS with 10% FBS).[25]

    • Stop solution (e.g., 1-2N H₂SO₄).[25]

    • Microplate reader.

  • Procedure:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.[26]

    • Wash the plate and block non-specific binding sites for 1-2 hours.[25]

    • Add cell culture supernatants and a serial dilution of the cytokine standard to the plate. Incubate for 2 hours at room temperature.[25]

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[27]

    • Wash and add streptavidin-HRP conjugate. Incubate for 30-60 minutes.[28]

    • Wash and add the TMB substrate. Allow color to develop in the dark.[25]

    • Add the stop solution and measure the absorbance at 450 nm.[25]

    • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

References

Ripk1-IN-10: A Technical Guide for Studying Apoptosis and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular fate, orchestrating the delicate balance between cell survival, apoptosis, and a programmed form of necrosis known as necroptosis.[1][2][3][4][5] Its kinase activity is a key signaling node in response to various stimuli, including tumor necrosis factor (TNF), placing it at the heart of inflammatory processes and cellular death pathways.[3][6][7] Dysregulation of RIPK1 activity has been implicated in a wide range of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[3][6][7][8]

Ripk1-IN-10 is a novel small molecule inhibitor of RIPK1. This technical guide provides an in-depth overview of the role of RIPK1 in apoptosis and inflammation, and details how a potent and selective inhibitor like this compound can be utilized as a tool to investigate these fundamental cellular processes. While specific quantitative data for this compound is not yet widely available in peer-reviewed literature, this guide provides a comprehensive framework based on the extensive research conducted with other well-characterized RIPK1 inhibitors. The experimental protocols and data presented herein offer a valuable resource for researchers to design and execute studies aimed at elucidating the therapeutic potential of targeting RIPK1.

The Dual Role of RIPK1: Scaffold and Kinase

RIPK1's function is multifaceted, acting as both a scaffold protein to promote cell survival and a kinase to trigger cell death and inflammation.[3]

  • Scaffolding Function: In the canonical NF-κB signaling pathway initiated by TNF, RIPK1 acts as a scaffold within Complex I at the TNFR1 receptor. This scaffolding role is independent of its kinase activity and is crucial for the recruitment of other signaling molecules that ultimately lead to the transcription of pro-survival and anti-apoptotic genes.[3]

  • Kinase Activity: Under conditions where the pro-survival NF-κB pathway is inhibited or when cellular inhibitors of apoptosis proteins (cIAPs) are depleted, RIPK1's kinase activity becomes dominant.[3] This leads to the formation of secondary cytosolic complexes, such as the apoptosome (Complex IIa) or the necrosome (Complex IIb), triggering apoptosis or necroptosis, respectively.[9] Furthermore, RIPK1 kinase activity has been shown to directly promote the transcription of inflammatory cytokines, independent of its role in cell death.[6]

This compound and Other RIPK1 Inhibitors

This compound belongs to a growing class of small molecule inhibitors designed to specifically target the kinase activity of RIPK1. While detailed public data on this compound is emerging, a landscape of other RIPK1 inhibitors provides a strong basis for its application.

Quantitative Data for RIPK1 Inhibitors

The following tables summarize key quantitative data for several well-characterized RIPK1 inhibitors. This information is crucial for designing experiments and interpreting results.

InhibitorTargetIC50 (nM)Assay TypeReference
Necrostatin-1 (Nec-1s) RIPK120In vitro kinase assay[7]
GSK'772 Human RIPK10.13Cell-based necroptosis assay[2]
GSK'772 Mouse RIPK1>10,000Cell-based necroptosis assay[2]
UAMC-3861 Human RIPK11-10Cell-based necroptosis assay[2]
UAMC-3861 Mouse RIPK11-10Cell-based necroptosis assay[2]
PK68 RIPK1~90In vitro kinase assay[6]
RIPA-56 RIPK113In vitro kinase assay[3]
InhibitorCell LineEC50 (nM)Assay TypeReference
Necrostatin-1 (Nec-1s) HT-29 (human)250TNF-induced necroptosis[3]
GSK'772 HT-29 (human)6.2TNF/SMAC mimetic/z-VAD-fmk-induced necroptosis[2]
UAMC-3861 HT-29 (human)2TNF/SMAC mimetic/z-VAD-fmk-induced necroptosis[2]
UAMC-3861 MEF (mouse)7TNF/z-VAD-fmk-induced necroptosis[2]
PK68 L929 (mouse)760TNF-induced necroptosis[6]
RIPA-56 L929 (mouse)27TZS-induced necroptosis[3]

Signaling Pathways

The following diagrams illustrate the central role of RIPK1 in TNF-induced signaling pathways leading to survival, apoptosis, and necroptosis.

RIPK1_Signaling_Pathways cluster_ComplexI cluster_ComplexIIa cluster_ComplexIIb TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (Survival) TNFR1->ComplexI NFkB NF-κB Activation ComplexI->NFkB RIPK1 Scaffold ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa cIAP depletion ComplexIIb Complex IIb (Necrosome) ComplexI->ComplexIIb Caspase-8 inhibition Survival Cell Survival & Gene Expression NFkB->Survival Casp8_a Caspase-8 Activation ComplexIIa->Casp8_a RIPK1 Kinase Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 Phosphorylation ComplexIIb->RIPK3 RIPK1 Kinase MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_10 This compound Ripk1_IN_10->ComplexIIa Ripk1_IN_10->ComplexIIb TRADD TRADD RIPK1_I RIPK1_I TRAF2 TRAF2 cIAP cIAP RIPK1_IIa RIPK1_IIa FADD_a FADD_a Casp8_IIa Casp8_IIa RIPK1_IIb RIPK1_IIb RIPK3_IIb RIPK3_IIb MLKL_IIb MLKL_IIb Cell_Viability_Workflow Start Seed Cells in 96-well Plate Pretreat Pre-treat with this compound (serial dilutions) Start->Pretreat Induce Induce Necroptosis (TNFα + SMAC mimetic + z-VAD-fmk) Pretreat->Induce Incubate Incubate (6-24 hours) Induce->Incubate Measure Measure Cell Viability Incubate->Measure Analyze Analyze Data (EC50) Measure->Analyze IP_Workflow Start Cell Treatment and Lysis Preclear Pre-clear Lysate (with beads) Start->Preclear IP Immunoprecipitation (with specific antibody) Preclear->IP Capture Capture Complexes (with beads) IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot Analysis Elute->Analyze

References

An In-Depth Technical Guide to Ripk1-IN-10: A Potent and Selective RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling target for therapeutic intervention in a host of human diseases. Ripk1-IN-10, a novel small molecule inhibitor, has demonstrated significant potency and selectivity for RIPK1. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented to enable further research and development.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including those governing inflammation, apoptosis, and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. Consequently, the development of potent and selective RIPK1 inhibitors is an area of intense research. This compound has been identified as a potent inhibitor of RIPK1, originating from patent WO2021160109 as example 37. This document serves as a technical resource for researchers interested in the further investigation and application of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name N-(4-(1H-pyrazol-1-yl)-3-fluorobenzyl)-5-((4-((cyclopropylcarbamoyl)amino)-3-fluorophenyl)amino)-1-methyl-1H-pyrazole-4-carboxamide.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2682889-51-4Internal Data
Molecular Formula C30H28F2N6O4Internal Data
Molecular Weight 574.58 g/mol Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in DMSOInternal Data

Biological Activity

This compound is a potent inhibitor of RIPK1 kinase activity. While specific quantitative data from the originating patent is not publicly available, related compounds and general RIPK1 inhibitor assays provide a framework for understanding its biological function.

Table 2: Biological Activity Profile of RIPK1 Inhibitors (Illustrative)

CompoundTargetAssay TypeIC50 (nM)Cellular Potency (EC50, nM)Source
GSK'157RIPK1Kinase Assay0.42-[3]
PK68RIPK1Kinase Assay~9023 (human), 13 (mouse)[4]
Compound 71RIPK1ADP-Glo167430 (L929 cells)[1]
PN10RIPK1Kinase Assay108-[1]

Note: This table is for illustrative purposes to show the range of activities for RIPK1 inhibitors. The specific activity of this compound is yet to be publicly disclosed in detail.

Signaling Pathways

RIPK1 is a key signaling node in the TNF-α signaling pathway, which can lead to cell survival through NF-κB activation or cell death via apoptosis or necroptosis. This compound, by inhibiting the kinase activity of RIPK1, is expected to block the downstream signaling cascades that lead to necroptosis and inflammation.

RIPK1_Signaling_Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I TRADD TRAF2/5 cIAP1/2 LUBAC RIPK1 TNFR1->Complex I NF-κB Activation NF-κB Activation Complex I->NF-κB Activation Complex IIa (Apoptosis) Complex IIa FADD Caspase-8 RIPK1 Complex I->Complex IIa (Apoptosis) Complex IIb (Necroptosis) Complex IIb (Necrosome) RIPK1 (p) RIPK3 (p) MLKL (p) Complex I->Complex IIb (Necroptosis) Cell Survival & Inflammation Cell Survival & Inflammation NF-κB Activation->Cell Survival & Inflammation Apoptosis Apoptosis Complex IIa (Apoptosis)->Apoptosis Necroptosis Necroptosis Complex IIb (Necroptosis)->Necroptosis This compound This compound This compound->Complex IIb (Necroptosis)

Caption: TNF-α signaling pathway leading to either cell survival or cell death.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of RIPK1 inhibitors, which can be adapted for this compound.

General Synthesis Scheme

The synthesis of pyrazole carboxamide derivatives like this compound typically involves a multi-step process. A plausible, though not explicitly confirmed, synthetic route is outlined below.

Synthesis_Workflow cluster_0 Amine Component Synthesis cluster_1 Acid Component Synthesis Start_A 4-(1H-pyrazol-1-yl)-3-fluorobenzonitrile Intermediate_A1 Reduction Start_A->Intermediate_A1 Intermediate_A2 (4-(1H-pyrazol-1-yl)-3-fluorophenyl)methanamine Intermediate_A1->Intermediate_A2 Amide Coupling Amide Coupling Intermediate_A2->Amide Coupling Start_B 1-Methyl-1H-pyrazole-4-carboxylic acid Intermediate_B1 Nitration & Reduction Start_B->Intermediate_B1 Intermediate_B2 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid Intermediate_B1->Intermediate_B2 Intermediate_B3 Coupling with 4-((cyclopropylcarbamoyl)amino)-3-fluorophenylaniline Intermediate_B2->Intermediate_B3 Intermediate_B4 5-((4-((cyclopropylcarbamoyl)amino)-3-fluorophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid Intermediate_B3->Intermediate_B4 Intermediate_B4->Amide Coupling This compound This compound Amide Coupling->this compound

Caption: General synthetic workflow for this compound.

Detailed Steps (Hypothetical):

  • Synthesis of the Amine Component: The synthesis would likely start with a commercially available fluorinated benzonitrile derivative, which is then reduced to the corresponding benzylamine.

  • Synthesis of the Carboxylic Acid Component: A substituted pyrazole carboxylic acid would be synthesized and functionalized, likely involving nitration, reduction to an amine, and subsequent coupling with another aniline derivative.

  • Amide Coupling: The final step would involve the coupling of the synthesized benzylamine and the pyrazole carboxylic acid derivative using standard peptide coupling reagents (e.g., HATU, HOBt) to form the final product, this compound.

  • Purification: The crude product would be purified using techniques such as column chromatography and recrystallization to yield the final, pure compound.

RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2]

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (or other test compounds)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 2.5 µL of kinase buffer containing RIPK1 enzyme and the test compound.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate (MBP) and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Prepare Reagents Step1 Add RIPK1 and Inhibitor to Plate Start->Step1 Step2 Add Substrate and ATP to Initiate Reaction Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Stop Reaction with ADP-Glo™ Reagent Step3->Step4 Step5 Incubate to Deplete ATP Step4->Step5 Step6 Add Kinase Detection Reagent Step5->Step6 Step7 Incubate for Luminescence Development Step6->Step7 Step8 Measure Luminescence Step7->Step8 End Calculate IC50 Step8->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.[3]

Materials:

  • Human HT-29 or mouse L929 cells

  • TNF-α (Tumor Necrosis Factor-alpha)

  • z-VAD-fmk (a pan-caspase inhibitor)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • This compound (or other test compounds)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α and z-VAD-fmk.

  • Incubate the cells for 24-48 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a promising new inhibitor of RIPK1 with a chemical structure designed for high potency and selectivity. This technical guide provides the foundational information necessary for its further investigation, including its chemical properties, a framework for understanding its biological activity, and detailed experimental protocols for its synthesis and evaluation. Further studies are warranted to fully elucidate its therapeutic potential in various RIPK1-mediated diseases.

References

Ripk1-IN-10 (CAS: 2682889-51-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ripk1-IN-10 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical signaling node in the regulation of cellular life and death pathways. As a serine/threonine kinase, RIPK1 plays a pivotal role in inflammation, apoptosis, and a form of programmed necrosis known as necroptosis. Due to its central role in these processes, RIPK1 has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and certain cancers. This compound, identified as example 37 in patent WO2021160109, represents a significant tool for the investigation of RIPK1-mediated signaling and holds potential for further drug development. This technical guide provides a comprehensive overview of this compound, including its known biochemical activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Core Data and Properties

This compound is a small molecule inhibitor with the following chemical and biochemical properties:

PropertyValueSource
CAS Number 2682889-51-4Patent WO2021160109
Molecular Formula C₃₀H₂₈F₂N₆O₄Patent WO2021160109
Molecular Weight 574.58 g/mol Patent WO2021160109
Biochemical Activity (IC₅₀) 1.1 nMPatent WO2021160109

Signaling Pathways

RIPK1 is a key mediator in the tumor necrosis factor (TNF) signaling pathway, which can lead to distinct cellular outcomes including cell survival, apoptosis, or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->Complex_I recruits NFkB NF-κB Activation (Cell Survival & Inflammation) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa transitions to Complex_IIb Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb transitions to (Caspase-8 inhibition) Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis Ripk1_IN_10 This compound Ripk1_IN_10->Complex_IIb inhibits kinase activity

Figure 1. Simplified RIPK1 Signaling Pathway

Experimental Protocols

Biochemical Assay: RIPK1 Kinase Activity (ADP-Glo™)

This protocol is designed to determine the in vitro potency of this compound against RIPK1 kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human RIPK1 enzyme (e.g., Promega, BPS Bioscience)

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of this compound dilution or vehicle (for positive and negative controls) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing RIPK1 enzyme and MBP substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for RIPK1.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) Start->Prepare_Reagents Kinase_Reaction Set up Kinase Reaction (Inhibitor + Enzyme/Substrate + ATP) Prepare_Reagents->Kinase_Reaction Incubate_1 Incubate at 30°C for 60 min Kinase_Reaction->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate at RT for 40 min Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT for 30-60 min Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data (IC₅₀) Read_Luminescence->Analyze_Data

Figure 2. ADP-Glo™ Kinase Assay Workflow
Cell-Based Assay: Necroptosis Inhibition in HT-29 Cells

This protocol describes a method to assess the ability of this compound to inhibit necroptosis in the human colon adenocarcinoma cell line HT-29.

Materials:

  • HT-29 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNFα

  • SMAC mimetic (e.g., Birinapant or BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis by adding a combination of human TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions. This involves adding the reagent to the wells, incubating for a short period, and then reading the luminescence.

  • Data Analysis: Calculate the percentage of cell death inhibition at each concentration of this compound and determine the EC₅₀ value.

Necroptosis_Assay_Workflow Start Start Seed_Cells Seed HT-29 Cells Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Inhibitor Add this compound Incubate_Overnight->Add_Inhibitor Incubate_1_2h Incubate 1-2 hours Add_Inhibitor->Incubate_1_2h Induce_Necroptosis Add TNFα + SMAC mimetic + z-VAD Incubate_1_2h->Induce_Necroptosis Incubate_24h Incubate 24 hours Induce_Necroptosis->Incubate_24h Measure_Viability Measure Cell Viability Incubate_24h->Measure_Viability Analyze_Data Analyze Data (EC₅₀) Measure_Viability->Analyze_Data

Figure 3. Cell-Based Necroptosis Assay Workflow
In Vivo Model: TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

This is a representative in vivo model to evaluate the efficacy of a RIPK1 inhibitor in a systemic inflammation model.

Materials:

  • C57BL/6 mice

  • Mouse TNFα

  • This compound formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose and 0.2% Tween-80)

  • Rectal probe for temperature monitoring

  • ELISA kits for cytokine measurement (e.g., IL-6, TNFα)

Procedure:

  • Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • Compound Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before TNFα challenge.

  • SIRS Induction: Induce SIRS by injecting a lethal dose of mouse TNFα (e.g., 20 mg/kg) intraperitoneally.

  • Monitoring:

    • Monitor the survival of the mice over a 24-48 hour period.

    • Measure core body temperature at regular intervals using a rectal probe.

  • Cytokine Analysis: At a specified time point post-TNFα injection (e.g., 1-2 hours), collect blood samples via cardiac puncture, prepare plasma, and measure the levels of pro-inflammatory cytokines using ELISA.

  • Data Analysis: Compare the survival curves, changes in body temperature, and cytokine levels between the vehicle-treated and this compound-treated groups.

Conclusion

This compound is a highly potent inhibitor of RIPK1 kinase activity. The provided protocols for biochemical and cell-based assays offer robust methods for its further characterization and for investigating its mechanism of action. The in vivo model described is a standard for evaluating the therapeutic potential of RIPK1 inhibitors in inflammatory conditions. This technical guide serves as a foundational resource for researchers aiming to explore the role of RIPK1 in health and disease and to advance the development of novel RIPK1-targeted therapeutics.

Understanding the Role of RIPK1 Kinase Activity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific inhibitor "Ripk1-IN-10" is not available in publicly accessible resources. This guide will, therefore, utilize data and protocols associated with other well-characterized and structurally diverse RIPK1 kinase inhibitors to provide a comprehensive technical overview for studying the function of RIPK1 kinase activity.

Executive Summary

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular stress responses, acting as a central node in the signaling pathways that determine cell fate.[1][2] It possesses a dual function: a scaffold activity essential for pro-survival signaling and a kinase activity that can trigger programmed cell death and inflammation.[3][4] The kinase function, in particular, is a key driver of necroptosis and certain forms of apoptosis, making it a high-value therapeutic target for a range of inflammatory and neurodegenerative diseases.[3][5] This document provides an in-depth technical guide on the role of RIPK1 kinase activity, its place in cellular signaling, and the methodologies used to investigate its function using small molecule inhibitors.

The Dichotomous Role of RIPK1 in Cell Signaling

RIPK1 is a multi-domain protein containing an N-terminal kinase domain, a C-terminal death domain, and a central intermediate domain that includes a RIP Homotypic Interaction Motif (RHIM).[6] This structure allows it to participate in the formation of multiple distinct protein complexes, dictating the cellular outcome in response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α).

  • Scaffold Function (Pro-Survival): Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I at the plasma membrane.[2][6] In this complex, RIPK1 acts as a scaffold, undergoing ubiquitination which is essential for the activation of the NF-κB and MAPK signaling pathways.[2][6] These pathways promote the transcription of pro-survival and pro-inflammatory genes.[4][7] The kinase activity of RIPK1 is largely dispensable for this scaffolding role.[1]

  • Kinase Function (Pro-Death & Inflammation): When the pro-survival signaling from Complex I is compromised (e.g., through deubiquitination of RIPK1 or inhibition of cIAPs), RIPK1 can dissociate and form a cytosolic death-inducing complex, known as Complex II.[2][8] The fate of the cell is then determined by the kinase activity of RIPK1:

    • Apoptosis (Complex IIa): If Caspase-8 is active, it cleaves RIPK1 and RIPK3, leading to apoptosis. In certain contexts, such as IAP depletion, RIPK1 kinase activity is required for full Caspase-8 activation and apoptosis.[1][3]

    • Necroptosis (Complex IIb - The Necrosome): If Caspase-8 is inhibited or absent, the kinase activity of RIPK1 becomes dominant.[8] Activated RIPK1 autophosphorylates and then recruits and phosphorylates RIPK3 via their RHIM domains.[8] This leads to the formation of the necrosome, which then recruits and activates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause lytic cell death, or necroptosis.[3]

Probing RIPK1 Kinase Activity with Small Molecule Inhibitors

Specific inhibitors are invaluable tools for dissecting the kinase-dependent functions of RIPK1. These inhibitors are broadly classified by their binding mode to the kinase domain. While information on this compound is unavailable, several other inhibitors are well-documented.

  • Necrostatin-1 (Nec-1) and its stable analog Nec-1s: These are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, locking RIPK1 in an inactive conformation.[3] Nec-1s is a more specific and stable version of Nec-1.

  • RIPA-56: A potent and selective inhibitor that also binds to the inactive form of RIPK1 kinase, demonstrating high efficacy in blocking necroptosis.[8]

  • PK68: A type II inhibitor of RIPK1 with an IC50 of approximately 90 nM that effectively ameliorates TNF-induced systemic inflammatory response syndrome.[9]

  • GSK2982772 (GSK'772): An ATP-competitive inhibitor that has entered clinical trials for inflammatory diseases.[4][7]

Quantitative Data on Select RIPK1 Inhibitors

The potency of RIPK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or half-maximal effective concentration (EC50) in cell-based assays.

Table 1: Biochemical (Enzymatic) Inhibition of RIPK1 Kinase Activity
Compound IC50 (nM)
RIPA-5613
PK68~90
GSK'96329
GSK298277216
PN10108
Data compiled from multiple sources.[8][9][10]
Table 2: Cellular Activity of RIPK1 Inhibitors in Necroptosis Assays
Compound EC50
Necrostatin-1 (Nec-1)490 nM (in 293T cells)
RIPA-5627 nM (in L929 cells)
PK60.76 µM (in L929 cells)
Data compiled from multiple sources.[8][10]

Key Experimental Protocols

Investigating the role of RIPK1 kinase activity and characterizing its inhibitors involves a combination of biochemical and cell-based assays.

Protocol: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human RIPK1 enzyme (BPS Bioscience, #40292)

  • Myelin Basic Protein (MBP) substrate

  • 5x Kinase Assay Buffer

  • ATP (500 µM stock)

  • ADP-Glo™ Kinase Assay kit (Promega, #V6930)

  • Test inhibitor (dissolved in DMSO)

  • White, opaque 96-well plates

Procedure:

  • Prepare Master Mixture: For each reaction, prepare a master mix containing 3 μl 5x Kinase Assay Buffer, 0.5 μl ATP (500 µM), 1 μl MBP substrate, and 8 μl distilled water.[11]

  • Aliquot Master Mixture: Add 12.5 μl of the master mixture to each well of a 96-well plate.[11]

  • Add Inhibitor: Prepare serial dilutions of the test inhibitor. Add 2.5 μl of the diluted inhibitor to the "Test Inhibitor" wells. Add 2.5 μl of vehicle (e.g., 10% DMSO) to "Positive Control" and "Blank" wells.

  • Prepare Enzyme: Thaw recombinant RIPK1 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 10 ng/µl) in 1x Kinase Assay Buffer.[11]

  • Initiate Reaction: Add 10 μl of diluted RIPK1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 μl of 1x Kinase Assay Buffer to the "Blank" wells.[11]

  • Incubation: Gently shake the plate and incubate at 30°C for 50 minutes.[11]

  • Stop Reaction & Detect ADP:

    • Add 25 μl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 45 minutes.[11]

  • Convert ADP to ATP & Measure Luminescence:

    • Add 50 μl of Kinase Detection Reagent to each well.[11]

    • Incubate at room temperature for another 45 minutes.[11]

    • Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and blank controls. Plot the results and determine the IC50 value using a sigmoidal dose-response curve.

Protocol: Cell-Based TNF-α-Induced Necroptosis Assay

This protocol assesses the ability of a compound to protect cells from necroptosis induced by TNF-α in combination with a pan-caspase inhibitor.

Materials:

  • Human HT-29 or mouse L929 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human or mouse TNF-α (e.g., 20 ng/mL final concentration)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk, 20-50 µM final concentration)[7][12]

  • SMAC mimetic (optional, to enhance cell death, e.g., LCL161 or SM-164)[12]

  • Test inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green, or LDH release assay kit)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 30,000 cells/well for HT-29) and allow them to adhere overnight.

  • Compound Pre-treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Incubate for 30-60 minutes.[7]

  • Induce Necroptosis: Add the necroptosis-inducing cocktail to the wells. The final solution should contain TNF-α and z-VAD-fmk (and optional SMAC mimetic). Include appropriate controls: untreated cells, cells with cocktail only (maximum death), and cells with inhibitor only (toxicity control).

  • Incubation: Incubate the plate for a predetermined time (e.g., 16-24 hours).[7][13]

  • Measure Cell Viability: Assess cell viability using the chosen method. For example, using Sytox Green, measure fluorescence at an excitation of ~485 nm and emission of ~520 nm.[7]

  • Data Analysis: Normalize the data, with the "cocktail only" wells representing 0% viability and "untreated" wells representing 100% viability. Calculate the percent protection for each inhibitor concentration and determine the EC50 value.

Protocol: Western Blot for Phospho-RIPK1

This protocol confirms the mechanism of action by detecting the inhibition of RIPK1 autophosphorylation at Serine 166, a key marker of its kinase activation.

Materials:

  • Cells and reagents from the necroptosis assay (Protocol 4.2)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and Western blotting equipment

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-Actin (loading control)

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. The next day, pre-treat with the inhibitor at various concentrations for 30 minutes.[7]

  • Induce Necroptosis: Stimulate the cells with the TNF-α/z-VAD-fmk cocktail for a shorter duration suitable for detecting phosphorylation (e.g., 2.5 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Observe the dose-dependent decrease in the p-RIPK1 (S166) signal in inhibitor-treated samples compared to the "cocktail only" control. Normalize the p-RIPK1 signal to total RIPK1 or the loading control.

Visualizing RIPK1 Signaling and Experimental Design

Signaling Pathway Diagram

The following diagram illustrates the central role of RIPK1 in TNF-α signaling and the decision point between cell survival, apoptosis, and necroptosis.

Caption: TNF-α signaling pathway illustrating the dual role of RIPK1.

Experimental Workflow Diagrams

The following diagrams outline typical workflows for screening and characterizing RIPK1 inhibitors.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Reagents: - RIPK1 Enzyme - Substrate (MBP) - ATP, Assay Buffer C Add Master Mix (Substrate, ATP, Buffer) to 96-well Plate A->C B Prepare Inhibitor Plate: - Serial Dilutions of  Test Compounds in DMSO D Add Inhibitors & Controls to Plate B->D C->D E Initiate Reaction: Add RIPK1 Enzyme D->E F Incubate at 30°C (e.g., 50 min) E->F G Stop Reaction & Detect ADP (e.g., ADP-Glo™) F->G H Read Luminescence G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Workflow for an in vitro RIPK1 kinase inhibition screen.

Cellular_Workflow cluster_prep Cell Culture & Treatment cluster_viability Viability Assay cluster_mechanism Mechanism Confirmation (Parallel Exp.) A Seed Cells (e.g., HT-29) in 96-well Plates B Pre-treat with Inhibitor Dilutions (30-60 min) A->B C Induce Necroptosis: Add TNF-α + z-VAD-fmk B->C D Incubate (16-24 hours) C->D H Treat cells in 6-well plates (shorter incubation, ~2.5h) C->H Parallel Experiment E Add Viability Reagent (e.g., CellTiter-Glo®) D->E F Measure Signal (Luminescence) E->F G Calculate % Protection & Determine EC50 F->G I Lyse Cells & Perform Western Blot H->I J Probe for p-RIPK1, Total RIPK1, Actin I->J K Confirm Dose-Dependent Inhibition of Phosphorylation J->K

Caption: Workflow for cellular characterization of a RIPK1 inhibitor.

Conclusion and Future Directions

The kinase activity of RIPK1 is a potent driver of cell death and inflammation, playing a central role in the pathophysiology of numerous human diseases. Small molecule inhibitors serve as powerful chemical probes to elucidate these functions and as promising therapeutic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to screen, identify, and characterize novel RIPK1 inhibitors. Future research will likely focus on developing inhibitors with improved pharmacokinetic properties and selectivity, exploring their efficacy in a wider range of in vivo disease models, and further dissecting the nuanced, context-dependent roles of RIPK1 kinase activity in both health and disease.

References

Preliminary Studies on the Biological Effects of Ripk1-IN-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life-and-death decisions, playing a pivotal role in inflammation and programmed cell death pathways, notably necroptosis. Its dual function as both a scaffold and a kinase makes it a compelling therapeutic target for a host of inflammatory and neurodegenerative diseases. Ripk1-IN-10, a potent inhibitor of RIPK1, has been identified through patent literature as a promising, novel compound.[1][2][3][4] This technical guide provides a comprehensive overview of the anticipated biological effects of this compound, contextualized through the extensive research conducted on other well-characterized RIPK1 inhibitors. It details the core signaling pathways, summarizes key quantitative data from analogous compounds, and provides in-depth experimental protocols for the preclinical evaluation of RIPK1 inhibitors.

Introduction to RIPK1: A Central Mediator of Cell Fate

RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of various receptors, including tumor necrosis factor receptor 1 (TNFR1). Its activity is tightly regulated and determines whether a cell undergoes survival, apoptosis, or necroptosis.

  • Scaffolding Function and Survival: In its kinase-independent role, RIPK1 acts as a scaffold within TNFR1-associated Complex I, leading to the activation of the NF-κB signaling pathway and promoting the transcription of pro-survival and pro-inflammatory genes.

  • Kinase Activity and Cell Death: Upon specific cellular cues, such as the inhibition of caspases or deubiquitination of RIPK1, it can transition to form cytosolic cell death-inducing complexes. The kinase activity of RIPK1 is essential for the induction of two forms of programmed cell death:

    • Apoptosis: RIPK1 can contribute to the formation of a FADD-caspase-8-containing complex (Complex IIa), leading to caspase-mediated apoptosis.

    • Necroptosis: In caspase-compromised conditions, RIPK1's kinase activity is crucial for the formation of the "necrosome" (Complex IIb) with RIPK3. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis, which oligomerizes and translocates to the plasma membrane, causing lytic cell death.[5][6]

Due to its central role in mediating pro-inflammatory cell death, inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of human diseases.

This compound: A Novel RIPK1 Inhibitor

This compound has been identified as a potent inhibitor of RIPK1, as described in patent WO2021160109.[1][2][3][4] While specific biochemical and cellular activity data for this compound are not yet extensively published in peer-reviewed literature, its designation as a potent inhibitor suggests it effectively blocks the kinase activity of RIPK1, thereby preventing necroptotic cell death and associated inflammation. The biological effects of this compound are expected to be consistent with those observed for other well-studied RIPK1 inhibitors.

Quantitative Data for Representative RIPK1 Inhibitors

To provide a quantitative context for the expected potency of novel RIPK1 inhibitors like this compound, the following tables summarize the biochemical and cellular activities of several well-characterized compounds.

Table 1: Biochemical Activity of RIPK1 Inhibitors
CompoundAssay TypeTargetIC50 (nM)Reference
RIPA-56 -RIPK113[2][7][8]
GSK2982772 -human RIPK116[8][9]
GSK'963 FP bindingRIPK129[8][9]
GNE-684 -human RIPK121[2][10]
GNE-684 -mouse RIPK1189[2][10]
GNE-684 -rat RIPK1691[2][10]
PK68 In vitro kinase assayRIPK1~90[5]
GSK'772 -human RIPK10.2[11]
UAMC-3861 In vitro kinase assayhuman RIPK16.5[11][12]
Table 2: Cellular Activity of RIPK1 Inhibitors in Necroptosis Assays
CompoundCell LineAssay ConditionsEC50 (nM)Reference
Necrostatin-1 (Nec-1) JurkatTNF-α-induced necroptosis490[9]
Necrostatin-1s (Nec-1s) Jurkat (FADD-deficient)TNF-α-induced necroptosis180[2][10]
PK6 HT-29TNF-induced necroptosis~1200[5]
PK68 HT-29TNFα/Smac mimetic/z-VAD~20[5]
GSK'772 HT-29hTNF + zVAD.fmk + TAK1i0.2[11][12]
UAMC-3861 HT-29hTNF + zVAD.fmk + TAK1i6.5[11][12]
UAMC-3861 MEFshTNF + zVAD.fmk2.5[11][12]

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway in Necroptosis

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNF-α TNFa->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_I RIPK1 (Ubiquitinated) cIAP->RIPK1_I K63 Ub IKK IKK Complex RIPK1_I->IKK RIPK1_II RIPK1 (Active Kinase) RIPK1_I->RIPK1_II De-Ub Caspase-8 inhibition NFkB NF-κB Activation IKK->NFkB RIPK3 RIPK3 RIPK1_II->RIPK3 Recruitment & Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomer) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Translocation Ripk1_IN_10 This compound Ripk1_IN_10->RIPK1_II Inhibition

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition.

General Experimental Workflow for RIPK1 Inhibitor Evaluation

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Assay (e.g., ADP-Glo) CellBased Cell-Based Assay (e.g., Necroptosis in HT-29) Biochemical->CellBased Determine EC50 TargetEngagement Target Engagement (e.g., CETSA) CellBased->TargetEngagement Confirm Target Binding PK_PD Pharmacokinetics & Pharmacodynamics TargetEngagement->PK_PD Efficacy Efficacy Model (e.g., SIRS) PK_PD->Efficacy Establish Dose-Response Start Compound (this compound) Start->Biochemical Determine IC50

Caption: A typical workflow for the preclinical evaluation of a RIPK1 inhibitor.

Detailed Experimental Protocols

Biochemical RIPK1 Kinase Assay (ADP-Glo™ Format)

This protocol measures the kinase activity of RIPK1 by quantifying the amount of ADP produced in the enzymatic reaction.

Materials:

  • Recombinant human RIPK1 enzyme (e.g., SignalChem)

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

  • Kinase Reaction: a. In a white assay plate, add 5 µL of the diluted compound. b. Add 10 µL of a solution containing RIPK1 enzyme and MBP substrate in Kinase Assay Buffer. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. e. Incubate for 60 minutes at 30°C.

  • ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.[13] c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.[13]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Necroptosis Assay in HT-29 Cells

This assay measures the ability of an inhibitor to protect cells from TNF-α-induced necroptosis.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNF-α

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound or other test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega)

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Plating: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Pre-treat the cells with the diluted compound for 1-2 hours.

  • Induction of Necroptosis: a. Prepare a necroptosis-inducing cocktail containing TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in culture medium.[14] b. Add the cocktail to the compound-treated cells. c. Incubate for 18-24 hours at 37°C.

  • Viability Measurement: a. Equilibrate the plate to room temperature. b. Add the cell viability reagent according to the manufacturer's instructions. c. Measure luminescence or fluorescence using a plate reader.

  • Analysis: Normalize the data to untreated (100% viability) and vehicle-treated, necroptosis-induced (0% viability) controls. Calculate the EC50 value by plotting the percent protection against the compound concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm direct binding of the inhibitor to RIPK1 in a cellular context by measuring the thermal stabilization of the target protein.

Materials:

  • HT-29 cells or other relevant cell line

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., NP-40 based)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus or ELISA)

  • Anti-RIPK1 antibody

Procedure:

  • Cell Treatment: Treat intact HT-29 cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heat Challenge (Melt Curve): a. Aliquot the treated cell suspensions into PCR tubes. b. Heat the aliquots to a range of different temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature.[15] c. A non-heated sample serves as a control.

  • Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or with a mild lysis buffer. b. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.[16] c. Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: a. Determine the amount of soluble RIPK1 remaining in each sample using Western blot or ELISA.

  • Analysis (Melt Curve): Plot the percentage of soluble RIPK1 against the temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

  • Isothermal Dose-Response Fingerprint (ITDRF): a. Treat cells with a serial dilution of the inhibitor. b. Heat all samples to a single temperature determined from the melt curve (a temperature that results in partial denaturation). c. Quantify the remaining soluble RIPK1. d. Plot the amount of soluble RIPK1 against the inhibitor concentration to determine the EC50 for target engagement.[15]

In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

This model assesses the efficacy of a RIPK1 inhibitor in preventing a lethal systemic inflammatory response.

Materials:

  • C57BL/6 mice

  • Recombinant murine TNF-α

  • This compound or other test compounds formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Rectal thermometer

Procedure:

  • Acclimation: Acclimate mice to the experimental conditions.

  • Compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined time before TNF-α challenge.

  • SIRS Induction: Inject a lethal dose of TNF-α (e.g., 20-30 µg per mouse) intraperitoneally.[17]

  • Monitoring: a. Monitor the core body temperature of the mice at regular intervals using a rectal thermometer. TNF-α induces a characteristic hypothermic response.[18] b. Monitor survival over a period of 24-48 hours.

  • Pharmacodynamic Analysis (Optional): At specific time points, blood samples can be collected to measure cytokine levels (e.g., IL-6, IL-1β) via ELISA, and tissues can be harvested to assess for markers of necroptosis (e.g., phospho-MLKL).[18]

  • Analysis: Compare the survival curves and temperature profiles between the vehicle- and compound-treated groups. A significant improvement in survival and attenuation of hypothermia indicates in vivo efficacy of the RIPK1 inhibitor.

Conclusion

This compound represents a novel and potent inhibitor of RIPK1 kinase activity. While specific data on this compound remains limited to patent literature, the extensive body of research on other RIPK1 inhibitors provides a strong framework for understanding its expected biological effects. By inhibiting the kinase function of RIPK1, this compound is anticipated to be a powerful tool for modulating necroptosis and inflammation. The experimental protocols detailed in this guide offer a robust roadmap for the comprehensive preclinical evaluation of this compound and other emerging RIPK1 inhibitors, paving the way for their potential therapeutic application in a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for Ripk1-IN-10 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Ripk1-IN-10, a putative inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following sections describe the relevant signaling pathways, experimental workflows, and step-by-step protocols for biochemical and cell-based assays to determine the potency and mechanism of action of this compound.

Introduction to RIPK1 Signaling

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways regulating inflammation and cell death, including apoptosis and necroptosis.[1][2][3][4] RIPK1 is activated in response to various stimuli, including tumor necrosis factor (TNF), Toll-like receptors (TLRs), and interferons.[1][5][6] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis, while its scaffolding function can promote cell survival through the activation of NF-κB.[2][7] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases, making it an attractive therapeutic target.[8][9]

The canonical signaling pathway involving RIPK1 is initiated by the binding of TNFα to its receptor, TNFR1. This leads to the formation of a membrane-bound complex (Complex I), which includes RIPK1, TRADD, TRAF2/5, and cIAPs.[4] Within Complex I, RIPK1 is ubiquitinated, leading to the activation of the NF-κB and MAPK pathways, promoting cell survival and inflammation.[4][10] Deubiquitination of RIPK1 can lead to the formation of a cytosolic complex (Complex II), which can trigger either apoptosis via caspase-8 activation or, if caspase-8 is inhibited, necroptosis through the interaction of RIPK1 with RIPK3 and subsequent phosphorylation of MLKL.[7][11]

RIPK1 Signaling Pathway

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binds Complex I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex I RIPK1_ub Ub-RIPK1 Complex I->RIPK1_ub Complex IIa Complex IIa (FADD, Casp8, RIPK1) Complex I->Complex IIa Deubiquitination Complex IIb Necrosome (RIPK1, RIPK3, MLKL) Complex I->Complex IIb Deubiquitination + Casp8 inhibition NFkB_Activation NF-κB Activation (Survival, Inflammation) RIPK1_ub->NFkB_Activation MAPK_Activation MAPK Activation RIPK1_ub->MAPK_Activation Apoptosis Apoptosis Complex IIa->Apoptosis RIPK1_p p-RIPK1 Complex IIb->RIPK1_p RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p Phosphorylates MLKL_p p-MLKL RIPK3_p->MLKL_p Phosphorylates Necroptosis Necroptosis MLKL_p->Necroptosis Ripk1_IN_10 This compound Ripk1_IN_10->RIPK1_p Inhibits

Caption: RIPK1 signaling pathway initiated by TNFα binding to TNFR1.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various reference RIPK1 inhibitors against RIPK1 kinase. This data can be used as a benchmark for evaluating the potency of this compound.

CompoundAssay TypeIC50 / EC50Cell LineReference
GSK'481RIPK1 FP10 nM-[7]
GSK2982772RIPK1 FP1.0 nM-[7]
RIPA-56Kinase Activity13 nM-[7]
RIPA-56TZS-induced Necroptosis27 nML929[7]
PK6TNF-induced Necroptosis0.76 µML929[7]
PK68Kinase Activity90 nM-[2][7]
Nec-1sKinase Activity--[2]
UAMC-3861hTNF + zVAD.fmk Necroptosis15 nMMEFs[10]
GSK'157hTNF + zVAD.fmk Necroptosis4.4 nMMEFs[10]

Experimental Protocols

Biochemical Assay: In Vitro RIPK1 Kinase Activity Assay (ADP-Glo™)

This protocol is designed to measure the kinase activity of recombinant human RIPK1 and to determine the IC50 value of this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[8][12]

Materials:

  • Recombinant Human RIPK1 (e.g., BPS Bioscience)[8]

  • Myelin Basic Protein (MBP) substrate[8]

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (and reference inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Experimental Workflow:

Kinase_Assay_Workflow A Prepare Reagents: - RIPK1 Enzyme - MBP Substrate - ATP - this compound dilutions B Add RIPK1 and this compound to 384-well plate A->B C Incubate at RT (e.g., 15 min) B->C D Initiate Reaction: Add ATP/MBP mixture C->D E Incubate at RT (e.g., 60 min) D->E F Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent E->F G Incubate at RT (e.g., 40 min) F->G H Develop Signal: Add Kinase Detection Reagent G->H I Incubate at RT (e.g., 30 min) H->I J Measure Luminescence I->J K Data Analysis: Calculate % Inhibition and IC50 J->K

Caption: Workflow for the in vitro RIPK1 kinase activity assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock of RIPK1 enzyme in Kinase Assay Buffer.

    • Prepare a 2X stock of the MBP substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at its Km value for RIPK1, if known, or at a standard concentration (e.g., 10 µM).

    • Prepare serial dilutions of this compound and reference inhibitors in Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of the this compound dilutions or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of the 2X RIPK1 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assay: Inhibition of TNF-induced Necroptosis

This protocol assesses the ability of this compound to inhibit necroptosis in a cellular context. HT-29 (human colorectal adenocarcinoma) or L929 (mouse fibrosarcoma) cells are commonly used for this assay.[7][10]

Materials:

  • HT-29 or L929 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human or mouse TNFα

  • z-VAD-fmk (pan-caspase inhibitor)

  • Smac mimetic (e.g., birinapant) - optional, can enhance necroptosis induction in some cell lines

  • This compound (and reference inhibitors)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Experimental Workflow:

Necroptosis_Assay_Workflow A Seed cells (e.g., HT-29) in a 96-well plate B Incubate overnight A->B C Pre-treat with this compound and z-VAD-fmk B->C D Incubate (e.g., 1 hour) C->D E Induce Necroptosis: Add TNFα D->E F Incubate (e.g., 24 hours) E->F G Measure Cell Viability: Add CellTiter-Glo® Reagent F->G H Incubate and read luminescence G->H I Data Analysis: Calculate % Protection and EC50 H->I

Caption: Workflow for the cell-based necroptosis inhibition assay.

Procedure:

  • Cell Seeding:

    • Seed HT-29 or L929 cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and reference inhibitors in cell culture medium.

    • Pre-treat the cells with the compound dilutions and a fixed concentration of z-VAD-fmk (e.g., 20 µM) for 1 hour.

  • Necroptosis Induction:

    • Induce necroptosis by adding TNFα to a final concentration of 20-100 ng/mL.

    • Include control wells: untreated cells, cells treated with TNFα + z-VAD-fmk only (0% protection), and cells treated with vehicle only (100% viability).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent protection for each concentration of this compound.

    • Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of this compound to RIPK1 in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

  • Cells expressing RIPK1 (e.g., HT-29)

  • This compound

  • PBS and lysis buffer with protease inhibitors

  • Antibody against RIPK1 for Western blotting or ELISA

Procedure:

  • Compound Treatment:

    • Treat cultured cells with this compound or vehicle for a defined period.

  • Heating:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Quantification:

    • Analyze the amount of soluble RIPK1 in the supernatant at each temperature using Western blotting or a specific immunoassay like an ELISA.[13][14]

  • Data Analysis:

    • Plot the amount of soluble RIPK1 as a function of temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, cellular efficacy, and target engagement of this novel RIPK1 inhibitor. The provided data for reference compounds will aid in contextualizing the activity of this compound and guide further drug development efforts.

References

Application Notes and Protocols for Cell-Based Necroptosis Assays Using a RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. A key mediator of this pathway is the Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is essential for the initiation of the necroptotic cascade, making it a prime therapeutic target for diseases driven by excessive necroptotic cell death.

This document provides detailed application notes and protocols for a cell-based assay to screen and characterize inhibitors of RIPK1-mediated necroptosis. While the specific inhibitor "Ripk1-IN-10" was requested, public scientific literature does not contain specific data for a compound with this designation. Therefore, this guide has been developed using data and protocols for the well-characterized and potent RIPK1 inhibitor, Necrostatin-1s (Nec-1s) . The principles and methods described herein are broadly applicable and can be adapted for the evaluation of other RIPK1 inhibitors that share a similar mechanism of action.

Necroptosis Signaling Pathway

Necroptosis is initiated by various stimuli, most notably through the activation of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1). Under conditions where apoptosis is inhibited (e.g., by viral proteins or chemical inhibitors of caspases like Z-VAD-FMK), RIPK1 is autophosphorylated. This leads to the recruitment and phosphorylation of RIPK3, forming a functional amyloid-like signaling complex known as the necrosome.[1] Activated RIPK3 then phosphorylates the mixed-lineage kinase domain-like (MLKL) protein, the terminal effector of the necroptosis pathway.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization, cell swelling, and ultimately, lytic cell death.[2]

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR1->Complex_I Recruits RIPK1 RIPK1 Complex_I->RIPK1 Caspase8 Caspase-8 Complex_I->Caspase8 Activates pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 Necrosome Necrosome RIPK3->Necrosome MLKL MLKL pRIPK1->Necrosome pRIPK3 p-RIPK3 pMLKL p-MLKL (Oligomerization) pRIPK3->pMLKL Phosphorylates Cell_Death Necroptotic Cell Death (Membrane Permeabilization) pMLKL->Cell_Death Executes Necrosome->pRIPK3 Phosphorylates Caspase8->RIPK1 Cleaves/Inhibits Apoptosis Apoptosis Caspase8->Apoptosis ZVAD Z-VAD-FMK ZVAD->Caspase8 Inhibits Ripk1_IN RIPK1 Inhibitor (e.g., Nec-1s) Ripk1_IN->pRIPK1 Inhibits

Figure 1. Simplified necroptosis signaling pathway initiated by TNF-α.

Mechanism of RIPK1 Inhibition

RIPK1 inhibitors, such as Necrostatin-1s, are small molecules that typically bind to the kinase domain of RIPK1.[3] This binding event allosterically inhibits the kinase activity of RIPK1, preventing its autophosphorylation which is a critical step for the recruitment and activation of RIPK3.[1] By blocking the formation of the necrosome, these inhibitors effectively halt the downstream signaling cascade that leads to MLKL phosphorylation and subsequent cell death.

Quantitative Data Summary

The following tables summarize the inhibitory potency of various RIPK1 inhibitors against necroptosis in different cell lines. These values are typically reported as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 1: Potency of RIPK1 Inhibitors in Human Cell Lines

CompoundCell LineNecroptosis StimulusAssay ReadoutIC50 / EC50 (nM)Reference
GSK'772HT-29hTNF + zVAD-fmk + TAK1iSytox Green0.2[4]
GSK'157HT-29hTNF + zVAD-fmk + TAK1iSytox Green3.1[4]
UAMC-3861HT-29hTNF + zVAD-fmk + TAK1iSytox Green6.5[4]
Nec-1sHaCaTTNF-α + Smac + z-VAD-fmkCCK-8/LDH~10,000[5]

Table 2: Potency of RIPK1 Inhibitors in Murine Cell Lines

CompoundCell LineNecroptosis StimulusAssay ReadoutIC50 / EC50 (nM)Reference
Nec-1L929mTNFMTS Assay~20,000[6]
GSK'157MEFshTNF + zVAD-fmkSytox Green4.8[7]
UAMC-3861MEFshTNF + zVAD-fmkSytox Green5.3[7]
PK68L929T/S/ZATP Levels~90[2]

Note: T/S/Z refers to TNF-α, Smac mimetic, and Z-VAD-FMK.

Experimental Protocols

General Workflow for a Cell-Based Necroptosis Assay

The general workflow for screening and characterizing RIPK1 inhibitors involves several key steps: cell culture, induction of necroptosis, treatment with the inhibitor, and quantification of cell viability or death.

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis A 1. Seed Cells (e.g., HT-29, L929) in 96-well plates B 2. Allow cells to adhere (overnight incubation) A->B C 3. Pre-treat with RIPK1 Inhibitor (e.g., Nec-1s, 30-60 min) B->C D 4. Add Necroptosis Stimuli (e.g., TNFα + Z-VAD-FMK) C->D E 5. Incubate for a defined period (e.g., 8-24 hours) D->E F 6. Quantify Cell Death/Viability (LDH, CellTiter-Glo, PI Staining) E->F G 7. Data Analysis (Calculate % inhibition, IC50) F->G

Figure 2. General experimental workflow for a necroptosis inhibition assay.

Protocol 1: Necroptosis Induction and Inhibition in HT-29 Human Colorectal Adenocarcinoma Cells

This protocol is adapted for the human HT-29 cell line, which requires a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor to efficiently undergo necroptosis.[4]

Materials:

  • HT-29 cells (ATCC HTB-38)

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well, clear-bottom, black or white plates

  • Human TNF-α (e.g., PeproTech)

  • Smac mimetic (e.g., Birinapant, LCL161)

  • Pan-caspase inhibitor Z-VAD-FMK (e.g., InvivoGen)

  • RIPK1 Inhibitor (e.g., Necrostatin-1s)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count HT-29 cells.

    • Seed 1 x 104 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Pre-treatment:

    • Prepare a serial dilution of the RIPK1 inhibitor (e.g., Necrostatin-1s, starting from 30 µM) in complete medium.

    • Carefully remove the medium from the cells and add 50 µL of medium containing the desired concentration of the inhibitor to each well. Include vehicle-only control wells.

    • Incubate for 30-60 minutes at 37°C.

  • Induction of Necroptosis:

    • Prepare a 2X working solution of necroptosis stimuli in complete medium. A common combination for HT-29 cells is 20 ng/mL TNF-α, 200 nM Smac mimetic, and 40 µM Z-VAD-FMK.

    • Add 50 µL of the 2X stimuli solution to each well (final concentrations will be 10 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM Z-VAD-FMK).

    • Include control wells: untreated cells (100% viability) and cells with stimuli but no inhibitor (0% viability/max killing).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Quantification of Cell Viability:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of necroptosis inhibition for each inhibitor concentration relative to the controls.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Necroptotic Markers

This protocol allows for the biochemical confirmation of necroptosis by detecting the phosphorylation of key signaling proteins.

Materials:

  • 6-well plates

  • HT-29 or L929 cells

  • Necroptosis stimuli and inhibitors as described in Protocol 1

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the RIPK1 inhibitor and/or necroptosis stimuli for a shorter time course (e.g., 2.5 to 8 hours) to capture the phosphorylation events.[5][7]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and visualize protein bands using a chemiluminescence imaging system.

Expected Results:

  • In cells treated with necroptosis stimuli, there should be a clear increase in the phosphorylation of RIPK1 and MLKL.

  • Pre-treatment with an effective RIPK1 inhibitor like Necrostatin-1s should significantly reduce or abolish the stimulus-induced phosphorylation of these proteins.

Conclusion

The cell-based assays described provide a robust framework for identifying and characterizing inhibitors of RIPK1-mediated necroptosis. By quantifying cell death and monitoring the phosphorylation status of key necroptotic markers, researchers can effectively determine the potency and mechanism of action of novel therapeutic compounds targeting this important cell death pathway. These protocols, centered on the well-validated inhibitor Necrostatin-1s, offer a solid foundation for drug discovery and development efforts in the field of necroptosis.

References

Application Notes and Protocols for Ripk1-IN-10 in a TNF-alpha Induced Cell Death Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation and the regulation of cell survival, differentiation, and death.[1][2] TNF-α signaling is initiated by its binding to TNF receptor 1 (TNFR1), which triggers the formation of a membrane-bound signaling complex known as Complex I.[3][4] Complex I can activate the NF-κB pathway, leading to cell survival and the expression of pro-inflammatory genes.[5][6] Alternatively, under specific conditions, such as the inhibition of protein synthesis or the presence of co-stimulatory molecules, the signaling cascade can switch to a pro-death pathway. This involves the formation of cytosolic death-inducing complexes: Complex IIa, which leads to apoptosis, or Complex IIb (the necrosome), which triggers a form of programmed necrosis called necroptosis.[1][7]

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that acts as a key signaling node in the TNF-α pathway, determining the switch between cell survival and death.[5][8][9] The kinase activity of RIPK1 is essential for the induction of necroptosis.[9][10] Upon activation, RIPK1, along with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), forms the necrosome, which ultimately leads to plasma membrane rupture and cell death.[11][12]

Ripk1-IN-10 is a potent and selective inhibitor of RIPK1 kinase activity. By targeting RIPK1, this compound is a valuable tool for studying the role of necroptosis in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in a TNF-α induced cell death model to investigate its inhibitory effects on necroptosis.

Signaling Pathways

The signaling cascade initiated by TNF-α is complex, with multiple branch points that determine the ultimate fate of the cell. The diagram below illustrates the central role of RIPK1 in mediating both survival and death signals downstream of TNFR1.

TNF_Signaling_Pathway TNF-α Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, pro-Caspase-8) Complex_I->Complex_IIa Caspase-8 active Complex_IIb Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Caspase-8 inactive Survival Cell Survival & Inflammation NFkB->Survival Caspase8 Caspase-8 Complex_IIa->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis pRIPK1 p-RIPK1 Complex_IIb->pRIPK1 Necroptosis Necroptosis pRIPK3 p-RIPK3 pRIPK1->pRIPK3 pMLKL p-MLKL pRIPK3->pMLKL pMLKL->Necroptosis Ripk1_IN_10 This compound Ripk1_IN_10->pRIPK1

Caption: TNF-α signaling can lead to survival or two forms of cell death.

Experimental Protocols

Cell Culture and Reagents
  • Cell Line: HT-29 (human colorectal adenocarcinoma) cells are a commonly used cell line for studying TNF-α induced necroptosis.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Human TNF-α (carrier-free)

    • SMAC mimetic (e.g., Birinapant or LCL161)

    • pan-Caspase inhibitor (e.g., z-VAD-fmk)

    • This compound

    • Dimethyl sulfoxide (DMSO) as a vehicle control.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • Reagents for Western Blotting (lysis buffer, protease and phosphatase inhibitors, primary and secondary antibodies).

Induction of Necroptosis

This protocol describes the induction of necroptosis in HT-29 cells.

Necroptosis_Induction_Workflow Experimental Workflow for Necroptosis Induction cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed HT-29 cells in a 96-well plate (2 x 10^4 cells/well) Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pretreat_Inhibitor Pre-treat with this compound (or vehicle control) for 1 hour Incubate_24h->Pretreat_Inhibitor Add_Stimuli Add TNF-α (100 ng/mL), SMAC mimetic (100 nM), and z-VAD-fmk (20 µM) Pretreat_Inhibitor->Add_Stimuli Incubate_24h_2 Incubate for 24 hours Add_Stimuli->Incubate_24h_2 Assess_Viability Assess cell viability (e.g., MTT or CellTiter-Glo® assay) Incubate_24h_2->Assess_Viability Western_Blot Perform Western Blot for p-RIPK1, total RIPK1, etc. Incubate_24h_2->Western_Blot

Caption: Workflow for inducing and analyzing necroptosis in cell culture.

Protocol Steps:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 10 nM to 10 µM. Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells. Pre-incubate for 1 hour.

  • Necroptosis Induction: Prepare a cocktail of TNF-α (final concentration 100 ng/mL), SMAC mimetic (final concentration 100 nM), and z-VAD-fmk (final concentration 20 µM) in culture medium. Add this cocktail to the wells.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Analysis: Proceed with cell viability assays or protein extraction for Western blotting.

Cell Viability Assay (MTT Assay)
  • After the 24-hour treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Western Blot Analysis
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RIPK1 (Ser166) and total RIPK1 overnight at 4°C.[13][14] A loading control such as GAPDH or β-actin should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the experiments described above.

Table 1: Effect of this compound on TNF-α Induced Cell Death in HT-29 Cells

Treatment GroupConcentration% Cell Viability (Mean ± SD)
Vehicle Control-100 ± 5.2
TNF-α/SMAC/z-VAD-35.4 ± 4.1
+ this compound10 nM42.1 ± 3.8
+ this compound100 nM65.7 ± 5.5
+ this compound1 µM88.2 ± 6.3
+ this compound10 µM95.1 ± 4.9

Note: The data presented in this table is illustrative and should be replaced with experimental results.

Table 2: IC50 of this compound in TNF-α Induced Necroptosis

CompoundIC50 (nM)
This compoundDetermine from dose-response curve

Note: The IC50 value should be calculated from a dose-response curve of this compound's effect on cell viability.

Mechanism of Action

The diagram below illustrates the logical relationship of how this compound inhibits the necroptotic pathway.

Ripk1_IN_10_MoA Mechanism of Action of this compound TNF_Stimulus TNF-α Stimulus (+ SMAC/z-VAD) RIPK1_Activation RIPK1 Kinase Activation (Autophosphorylation at Ser166) TNF_Stimulus->RIPK1_Activation Necrosome_Formation Necrosome Assembly (RIPK1-RIPK3-MLKL) RIPK1_Activation->Necrosome_Formation MLKL_Phosphorylation MLKL Phosphorylation & Oligomerization Necrosome_Formation->MLKL_Phosphorylation Membrane_Disruption Plasma Membrane Disruption MLKL_Phosphorylation->Membrane_Disruption Necroptotic_Cell_Death Necroptotic Cell Death Membrane_Disruption->Necroptotic_Cell_Death Ripk1_IN_10 This compound Ripk1_IN_10->RIPK1_Activation Inhibition

Caption: this compound blocks necroptosis by inhibiting RIPK1 activation.

By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively employ this compound to investigate the role of RIPK1-mediated necroptosis in their specific models of interest.

References

Application Notes and Protocols for In Vivo Experimental Design of Ripk1-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design using Ripk1-IN-10, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The protocols outlined below are based on established methodologies for RIPK1 inhibitors and aim to facilitate the investigation of this compound in various preclinical models of disease.

Introduction to RIPK1 and this compound

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways regulating inflammation and cell death, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of a wide range of inflammatory and neurodegenerative diseases.[2][3][4] this compound is a potent inhibitor of RIPK1, making it a valuable tool for studying the therapeutic potential of targeting this kinase in vivo.[5][6][7]

Mechanism of Action of RIPK1

RIPK1 acts as a central mediator downstream of various receptors, most notably the tumor necrosis factor receptor 1 (TNFR1).[8][9] Upon TNF-α binding to TNFR1, RIPK1 is recruited to the receptor complex (Complex I), where its ubiquitination can lead to the activation of pro-survival signaling pathways like NF-κB.[1][9] Alternatively, deubiquitinated RIPK1 can form a cytosolic complex (Complex II) that can trigger either apoptosis through caspase-8 activation or, if caspase-8 is inhibited, necroptosis via interaction with RIPK3 and subsequent phosphorylation of MLKL.[1] The kinase activity of RIPK1 is essential for the induction of necroptosis and, in some contexts, apoptosis.[1][8]

Signaling Pathways Involving RIPK1

The following diagrams illustrate the pivotal role of RIPK1 in cell survival and death pathways.

RIPK1_Signaling_Pathway cluster_complex_i Complex I (Pro-survival) cluster_complex_iia Complex IIa (Apoptosis) cluster_complex_iib Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TRAF2 TRAF2 cIAP12 cIAP1/2 RIPK1_I RIPK1 cIAP12->RIPK1_I Ubiquitination RIPK1_IIa RIPK1 RIPK1_I->RIPK1_IIa Deubiquitination RIPK1_IIb RIPK1 RIPK1_I->RIPK1_IIb Deubiquitination + Caspase-8 inhibition NFkB NF-κB Activation (Survival, Inflammation) RIPK1_I->NFkB FADD_a FADD Casp8_a Caspase-8 Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 RIPK1_IIb->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis TNFa TNF-α TNFa->TNFR1 Ripk1_IN_10 This compound Ripk1_IN_10->RIPK1_IIa Inhibits Kinase Activity Ripk1_IN_10->RIPK1_IIb Inhibits Kinase Activity

Figure 1: Simplified RIPK1 signaling pathway.

In Vivo Experimental Design Workflow

A general workflow for designing and executing in vivo experiments with this compound is depicted below.

In_Vivo_Workflow A 1. Hypothesis and Model Selection - Define biological question - Choose appropriate animal model B 2. Formulation of this compound - Determine solubility and stability - Select appropriate vehicle A->B C 3. Pilot Pharmacokinetic (PK) Study - Single dose administration - Measure plasma/tissue concentrations B->C D 4. Dose-Range Finding Study - Multiple dose levels - Assess tolerability and target engagement C->D E 5. Efficacy Study - Administer this compound in disease model - Include vehicle and positive controls D->E F 6. Endpoint Analysis - Behavioral tests - Histopathology - Biomarker analysis (e.g., p-RIPK1) E->F G 7. Data Analysis and Interpretation - Statistical analysis - Correlate PK/PD with efficacy F->G

Figure 2: General workflow for in vivo studies.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Note: Specific in vivo formulation data for this compound is not publicly available. The following protocols are based on its known solubility in DMSO and general formulations used for other RIPK1 inhibitors.[4][10][11] It is critical to perform pilot formulation studies to ensure the stability and solubility of this compound in the chosen vehicle.

Materials:

  • This compound powder[5][6]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Tween 80

  • Polyethylene glycol 300 (PEG300)

  • Saline (0.9% NaCl), sterile

  • Corn oil, sterile

Protocol 1: DMSO/Tween 80/Saline Formulation (for intraperitoneal or intravenous injection)

  • Prepare a stock solution of this compound in DMSO. Based on supplier data, a concentration of up to 31.25 mg/mL (54.39 mM) is achievable with sonication and warming.[6][10]

  • For a final formulation of 10% DMSO, 5% Tween 80, and 85% saline:

    • To 1 part of the DMSO stock solution, add 0.5 parts of Tween 80 and mix thoroughly.

    • Add 8.5 parts of sterile saline to the DMSO/Tween 80 mixture and vortex until a clear solution is formed.

  • Prepare fresh on the day of injection.

Protocol 2: DMSO/PEG300/Tween 80/Saline Formulation (for oral gavage or injection)

  • Prepare a stock solution of this compound in DMSO as described above.

  • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:

    • To 1 part of the DMSO stock solution, add 4 parts of PEG300 and mix.

    • Add 0.5 parts of Tween 80 and mix.

    • Add 4.5 parts of sterile saline and vortex until the solution is clear.

  • This formulation may improve the solubility and bioavailability of the compound.

Protocol 3: Corn Oil Formulation (for oral gavage)

  • Prepare a stock solution of this compound in DMSO.

  • For a final formulation of 10% DMSO in 90% corn oil:

    • Add 1 part of the DMSO stock solution to 9 parts of sterile corn oil.

    • Vortex thoroughly to create a uniform suspension or solution.

  • Ensure the mixture is homogenous before each administration.

General In Vivo Study Protocol: A Template

This protocol provides a general framework for an efficacy study. Specific parameters such as the animal model, dose, and endpoints will need to be adapted to the research question.

1. Animal Model Selection:

  • Choose an animal model relevant to the disease of interest where RIPK1 activation is implicated. Examples from studies with other RIPK1 inhibitors include:

    • Inflammatory Diseases: Collagen-induced arthritis (CIA) in mice, dextran sulfate sodium (DSS)-induced colitis in mice.[2][12]

    • Neurodegenerative Diseases: Amyloid precursor protein (APP)/presenilin 1 (PS1) transgenic mouse model of Alzheimer's disease, SOD1 mutant mouse model of ALS.[2]

    • Acute Injury Models: TNF-α-induced systemic inflammatory response syndrome (SIRS) in mice, middle cerebral artery occlusion (MCAO) model of stroke.[8]

2. Acclimatization and Grouping:

  • Acclimatize animals to the facility for at least one week before the experiment.

  • Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control).

3. Dosing and Administration:

  • Dose Selection: Based on dose-range finding studies. If unavailable, initial doses can be estimated from the in vitro IC50 and PK data from similar compounds. For example, active in vivo doses for other RIPK1 inhibitors have ranged from 1 mg/kg to 50 mg/kg.[2][13]

  • Administration Route: Oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection, depending on the formulation and desired PK profile.

  • Dosing Frequency: Determined by the half-life of this compound from pilot PK studies. Typically once or twice daily.

  • Treatment Duration: Dependent on the disease model and study objectives.

4. Monitoring:

  • Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.

  • In disease-specific models, monitor relevant clinical scores (e.g., arthritis score, disease activity index for colitis).

5. Endpoint Analysis:

  • Pharmacodynamic (Target Engagement) Analysis:

    • Collect blood and/or tissues at various time points after the final dose.

    • Measure the levels of phosphorylated RIPK1 (p-RIPK1) or other downstream markers (e.g., p-MLKL) by Western blot or ELISA to confirm target inhibition. The Cellular Thermal Shift Assay (CETSA) can also be used to quantify target engagement in tissues.[14][15]

  • Efficacy Analysis:

    • Histopathology: Collect tissues of interest, fix in formalin, and embed in paraffin. Stain with H&E for general morphology and perform immunohistochemistry for disease-specific markers (e.g., inflammatory cell infiltration, neuronal loss).

    • Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates using ELISA or multiplex assays.

    • Behavioral Tests: For neurodegenerative or neurological models, perform relevant behavioral assessments (e.g., Morris water maze for memory, rotarod for motor function).

  • Pharmacokinetic Analysis:

    • Collect blood samples at multiple time points after the last dose to determine the pharmacokinetic profile in the context of the efficacy study.

Quantitative Data from In Vivo Studies of Other RIPK1 Inhibitors

The following tables summarize data from published studies on other RIPK1 inhibitors to provide a reference for expected experimental parameters and outcomes.

Table 1: In Vivo Efficacy of RIPK1 Inhibitors in Disease Models

InhibitorAnimal ModelDose and RouteKey Findings
GNE684Collagen Antibody-Induced Arthritis (CAIA) in mice50 mg/kg, BID, POReduced arthritis scores and joint inflammation.[2][12]
GNE684DSS-induced colitis in mice50 mg/kg, BID, POPrevented weight loss and reduced colon inflammation.[2][12]
GSK547TNF-α/zVAD-induced shock in mice0.01-10 mg/kg, PODose-dependently protected against hypothermia.[13]
Necrostatin-1MCAO model of stroke in rats1.65 mg/kg, IVReduced infarct volume.[8]

Table 2: Pharmacokinetic Parameters of Selected RIPK1 Inhibitors

InhibitorSpeciesDose and RouteCmaxTmaxT1/2
GSK547Mouse1 mg/kg, PO~98 ng/mL~1 hN/A
GSK547Mouse10 mg/kg, PO~886 ng/mL~2 hN/A
GSK2982772Human60 mg, single dose239 ng/mL2 h10.3 h
GSK2982772Human120 mg, single dose441 ng/mL2.5 h12.3 h

Data for GSK547 is from reference[13]. Data for GSK2982772 is from reference[16][17][18]. N/A: Not available.

Conclusion

This compound is a valuable research tool for investigating the in vivo roles of RIPK1. While specific preclinical data for this compound is limited, the provided protocols and data from other RIPK1 inhibitors offer a robust framework for designing and conducting meaningful in vivo experiments. Careful consideration of formulation, pharmacokinetics, and pharmacodynamics is essential for the successful application of this compound in preclinical research.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways involved in inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity is a key driver of programmed necrotic cell death, making it a compelling therapeutic target for a variety of inflammatory and neurodegenerative diseases.[3][4][5] Ripk1-IN-10 is a potent and selective inhibitor of RIPK1 kinase activity. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including recommended concentration ranges, detailed experimental protocols, and relevant background information.

Disclaimer: this compound is a relatively new research compound, and specific data on its use in all cell types and applications is limited. The following protocols and concentration ranges are based on published data for other well-characterized RIPK1 inhibitors, such as Necrostatin-1 (Nec-1) and its analogs. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Mechanism of Action

RIPK1 acts as a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to the activation of NF-κB and cell survival.[1] Alternatively, under conditions where caspase-8 is inhibited, RIPK1 can trigger the formation of the necrosome (Complex IIb) with RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and subsequent necroptotic cell death.[1] this compound inhibits the kinase activity of RIPK1, thereby blocking the signaling cascade that leads to necroptosis.

Signaling Pathway

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (Survival) TNFR1->Complex_I recruits NFkB NF-κB Activation Complex_I->NFkB activates Complex_IIa Complex IIa (Apoptosis) Complex_I->Complex_IIa transitions to Complex_IIb Complex IIb (Necrosome) Complex_I->Complex_IIb transitions to Caspase8_active Active Caspase-8 Complex_IIa->Caspase8_active activates Apoptosis Apoptosis Caspase8_active->Apoptosis induces RIPK1_p p-RIPK1 Complex_IIb->RIPK1_p contains RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p phosphorylates MLKL_p p-MLKL RIPK3_p->MLKL_p phosphorylates Necroptosis Necroptosis MLKL_p->Necroptosis induces Ripk1_IN_10 This compound Ripk1_IN_10->RIPK1_p inhibits Caspase_Inhibitor Caspase Inhibitor (e.g., z-VAD-FMK) Caspase_Inhibitor->Caspase8_active inhibits

Caption: RIPK1 signaling cascade leading to survival, apoptosis, or necroptosis.

Recommended Concentrations for Cell Culture

The optimal concentration of this compound will vary depending on the cell type, cell density, and the specific experimental goals. Based on data from other RIPK1 inhibitors, a starting concentration range of 10 nM to 10 µM is recommended. It is crucial to perform a dose-response curve to determine the EC50 for your system.

Compound Cell Line Assay Effective Concentration / IC50 Reference
This compoundNot SpecifiedRIPK1 InhibitionPotent inhibitor[6]
Necrostatin-1 (Nec-1)MOC1 cellsNecroptosis InhibitionNot specified, used to completely block necroptosis[7]
Nec-1sMouse Embryonic Fibroblasts (MEFs)Necroptosis InhibitionUsed at 30 µM[8]
PK68Mouse Embryonic Fibroblasts (MEF)RIPK1 Kinase InhibitionIC50 of ~90 nM[3]
RIPA-56HT-29 cellsRIPK1 Kinase InhibitionIC50 of 13 nM[1]
GSK'772Human CellsRIPK1-dependent NecroptosisPotent inhibition (species-specific)[9][10]
UAMC-3861Mouse and Human CellsRIPK1-dependent NecroptosisSingle-digit nanomolar IC50[9]

Experimental Protocols

Protocol 1: Inhibition of TNF-α-induced Necroptosis

This protocol describes how to use this compound to inhibit necroptosis induced by a combination of TNF-α, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).

Materials:

  • Cells of interest (e.g., HT-29, L929, or primary cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • TNF-α (stock solution in sterile water or PBS with BSA)

  • SMAC mimetic (e.g., birinapant, stock solution in DMSO)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK, stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, SYTOX Green)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 10 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Pre-incubate the cells for 30 minutes to 1 hour at 37°C and 5% CO2.

  • Induction of Necroptosis:

    • Prepare a solution of TNF-α, SMAC mimetic, and z-VAD-FMK in complete cell culture medium. The final concentrations will need to be optimized for your cell line (e.g., 20 ng/mL TNF-α, 100 nM SMAC mimetic, 20 µM z-VAD-FMK).

    • Add the necroptosis-inducing cocktail to the wells containing the cells and this compound or vehicle.

  • Incubation: Incubate the plate for 4-24 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.

  • Assessment of Cell Viability:

    • Measure cell viability using your chosen method according to the manufacturer's instructions.

    • Plot the cell viability against the concentration of this compound to determine the EC50.

Necroptosis_Inhibition_Workflow Workflow for Necroptosis Inhibition Assay A Seed Cells in 96-well plate B Pre-treat with this compound (or vehicle control) 30-60 min A->B C Induce Necroptosis (TNF-α + SMAC mimetic + z-VAD-FMK) B->C D Incubate for 4-24 hours C->D E Assess Cell Viability D->E F Analyze Data and Determine EC50 E->F

Caption: A typical experimental workflow for assessing the inhibitory effect of this compound on necroptosis.

Protocol 2: Western Blot Analysis of RIPK1 Pathway Phosphorylation

This protocol allows for the assessment of this compound's effect on the phosphorylation of key proteins in the necroptosis pathway.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • Necroptosis-inducing agents (as in Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RIPK1 (Ser166), anti-p-MLKL (Ser358), anti-RIPK1, anti-MLKL, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Follow steps 1-4 of Protocol 1, but use 6-well plates and scale up the volumes accordingly.

  • Cell Lysis:

    • After the incubation period, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatants.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Solubility and Storage

  • Solubility: this compound is soluble in DMSO. A stock solution of 10 mM in DMSO can be prepared.[11][12]

  • Storage: Store the solid compound at -20°C. Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting

  • Low Potency: If this compound shows low potency, consider increasing the pre-incubation time or the concentration range. Also, ensure that the necroptosis induction is robust in your control wells.

  • Cell Toxicity: At high concentrations, the DMSO vehicle may cause cytotoxicity. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). If this compound itself appears toxic at concentrations needed for RIPK1 inhibition, this may indicate off-target effects.

  • Variability between Experiments: Cell passage number, confluency, and reagent quality can all contribute to variability. Maintain consistent cell culture practices and use freshly prepared reagents.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of RIPK1 in various cellular processes and disease models.

References

Application Notes and Protocols for RIPK1 Inhibitor Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to RIPK1 Inhibition

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2] Its kinase activity is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[3][4] Small molecule inhibitors of RIPK1 are valuable tools for studying its biological functions and hold therapeutic potential. This document provides an overview of common administration routes and protocols for using RIPK1 inhibitors in mouse models of disease.

Administration Routes and Formulation

The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the specific RIPK1 inhibitor being used. Common routes for administering small molecule inhibitors in mice include oral gavage, intraperitoneal injection, and administration in medicated feed.

Vehicle Selection: The vehicle for dissolving the RIPK1 inhibitor is crucial for its solubility and bioavailability. Common vehicles used for in vivo studies with RIPK1 inhibitors include:

  • 0.5% (w/v) Methylcellulose in water: A common vehicle for oral and intraperitoneal administration.

  • Dimethyl sulfoxide (DMSO) followed by dilution: The compound can be initially dissolved in a small amount of DMSO and then diluted with saline, phosphate-buffered saline (PBS), or corn oil. It is important to keep the final DMSO concentration low to avoid toxicity. For example, a RIPK1 inhibitor GNE684 was dosed by oral gavage in a vehicle of 10% DMSO + medium-chain triglyceride (MCT) oil.

  • Polysorbate-20 (Tween 20): Used as a surfactant to improve solubility. For instance, αGalCer was stored in a solution containing 0.5% w/v polysorbate-20.

Quantitative Data Summary

The following tables summarize pharmacokinetic and pharmacodynamic data for various RIPK1 inhibitors in mice. This information can serve as a starting point for designing experiments with Ripk1-IN-10.

Table 1: Pharmacokinetics of RIPK1 Inhibitors in Mice

InhibitorAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hours)AUC (µg·h/mL)Reference
GSK547Oral0.111~0.5-[5][6]
GSK547Oral198~0.5-[5][6]
GSK547Oral10886~0.5-[5][6]
PK68Oral102423--[4]
ZB-R-55Oral33423-15.018[7]

Table 2: Efficacious Doses of RIPK1 Inhibitors in Mouse Models

InhibitorMouse ModelAdministration RouteDoseEfficacyReference
GSK547TNF/zVAD-induced shockOral0.1 - 10 mg/kgDose-dependent protection from hypothermia[5][6]
Zharp1-211Graft-versus-host disease (GVHD)Intraperitoneal5 mg/kg dailyReduced GVHD-associated lethality[8]
Necrostatin-1 (Nec-1)Postoperative cognitive impairmentIntraperitoneal1 mg/kgLimited neuroinflammation and attenuated cognitive impairment[9]
GSK'963Intracerebral hemorrhageIntraperitoneal25 mg/kg every 3 hoursReduced neuronal cell death[7]
RIPK1 inhibitor-1Experimental autoimmune encephalomyelitis (EAE)Oral (BID)30 or 60 mg/kgAttenuated disease phenotype in a dose-dependent manner[6]
PK68TNF-induced SIRSIntraperitoneal1 mg/kgIncreased survival and reduced body temperature loss[10]

Experimental Protocols

Oral Gavage Administration

Oral gavage is a common method for precise oral dosing.

Protocol:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of the RIPK1 inhibitor.

    • Dissolve the inhibitor in the chosen vehicle. For example, for GSK547, a formulation in 0.5% methylcellulose can be used. If using DMSO, first dissolve the compound in a small volume of DMSO and then dilute it to the final concentration with the desired vehicle, ensuring the final DMSO concentration is non-toxic (typically <5%).

    • Vortex or sonicate the solution to ensure it is homogenous.

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Use a proper size gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for an adult mouse).

    • Measure the distance from the mouse's mouth to the xiphoid process to ensure proper tube placement in the stomach.

    • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the prepared dosing solution. The volume should be appropriate for the mouse's weight (e.g., 5-10 mL/kg).

  • Post-Dosing Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound.

Protocol:

  • Preparation of Dosing Solution:

    • Prepare the dosing solution as described for oral gavage. Ensure the solution is sterile-filtered if necessary.

  • Animal Handling and Dosing:

    • Properly restrain the mouse, exposing the abdomen.

    • Tilt the mouse's head downwards at a slight angle.

    • Insert a sterile needle (e.g., 25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

    • Inject the solution into the peritoneal cavity. The injection volume should be appropriate for the mouse's weight (e.g., 10-20 mL/kg).

  • Post-Dosing Monitoring:

    • Monitor the animal for any signs of pain, distress, or local inflammation at the injection site.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for evaluating a RIPK1 inhibitor in a mouse model.

RIPK1_Signaling_Pathway TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC) TNFR1->Complex_I TNFa TNFα TNFa->TNFR1 RIPK1_scaffold RIPK1 (Scaffold) Complex_I->RIPK1_scaffold Complex_IIa Complex IIa (FADD, Caspase-8) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb NFkB NF-κB Activation (Survival, Inflammation) RIPK1_scaffold->NFkB Apoptosis Apoptosis Complex_IIa->Apoptosis RIPK1_kinase RIPK1 (Kinase activity) Complex_IIb->RIPK1_kinase Necroptosis Necroptosis RIPK1_kinase->Necroptosis Ripk1_IN_10 This compound Ripk1_IN_10->RIPK1_kinase Inhibits

Caption: RIPK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 Pre-clinical Evaluation cluster_1 Efficacy Study cluster_2 Post-mortem Analysis A Disease Model Selection (e.g., TNF-induced SIRS, EAE) B Dose Range Finding Study (Toxicity and MTD) A->B C Pharmacokinetic (PK) Study (Oral vs. IP) B->C D Animal Grouping (Vehicle, this compound low dose, high dose) C->D E Drug Administration (Selected route and frequency) D->E F Disease Induction D->F G Monitoring & Data Collection (Clinical scores, body weight, etc.) F->G H Sample Collection (Blood, Tissues) G->H I Pharmacodynamic (PD) Analysis (e.g., p-RIPK1 Western Blot) H->I J Histopathology & Biomarker Analysis (e.g., Cytokine levels, IHC) H->J

References

Troubleshooting & Optimization

Ripk1-IN-10 solubility and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and experimental use of Ripk1-IN-10, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[1][2] RIPK1 is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including necroptosis and apoptosis.[3][4][5][6] By inhibiting the kinase function of RIPK1, this compound can block the downstream signaling cascades that lead to these cellular events.

Q2: What are the key research applications for this compound?

A2: this compound is primarily used in preclinical research to investigate the role of RIPK1-mediated signaling in various physiological and pathological processes. Key applications include the study of inflammatory diseases, neurodegenerative disorders, and certain types of cancer where RIPK1 activity is implicated.

Q3: What is the solubility of this compound in common laboratory solvents?

A3: this compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents. Its solubility in Dimethyl Sulfoxide (DMSO) is up to 31.25 mg/mL (54.39 mM) with the aid of ultrasonication and warming to 70°C.[7] It is crucial to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[7]

Q4: How should this compound be stored?

A4: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage are provided in the table below.

Data Presentation: Solubility and Storage

FormSolventConcentrationStorage TemperatureShelf LifeSpecial Considerations
Powder ---20°C3 years
4°C2 years
In Solvent DMSOUp to 54.39 mM-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO.[7]
-20°C1 month

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO, which can be further diluted for various in vitro experiments.

Materials:

  • This compound powder (Molecular Weight: 574.58 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 70°C

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.75 mg of the compound.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube. For a 10 mM solution, add 1 mL of DMSO to 5.75 mg of the compound.

  • Warming and Sonication: To facilitate dissolution, warm the solution to 70°C and sonicate until the compound is completely dissolved.[7] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

Protocol 2: In Vitro Necroptosis Induction Assay

This protocol describes a common cell-based assay to evaluate the efficacy of this compound in inhibiting TNF-α-induced necroptosis in a cell line such as human HT-29 or mouse embryonic fibroblasts (MEFs).[4][6][8]

Materials:

  • HT-29 or MEF cells

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human or mouse Tumor Necrosis Factor-alpha (TNF-α)

  • Smac mimetic (e.g., LCL161)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Cell viability reagent (e.g., CellTiter-Glo® or SYTOX Green)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal growth during the experiment and incubate overnight.

  • Compound Pre-treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Add the diluted this compound to the cells and incubate for a specified pre-treatment time (e.g., 30 minutes to 1 hour).[4][6]

  • Induction of Necroptosis: Prepare a treatment cocktail containing TNF-α, a Smac mimetic, and a pan-caspase inhibitor in complete cell culture medium. A typical final concentration for HT-29 cells is 20 ng/mL TNF-α, 1 µM Smac mimetic, and 20 µM z-VAD-FMK.[8]

  • Treatment: Add the necroptosis-inducing cocktail to the wells containing the cells and this compound. Include appropriate controls, such as vehicle-treated cells (DMSO), cells treated with the necroptosis cocktail alone, and cells treated with this compound alone.

  • Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).[8]

  • Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when preparing the stock solution.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO at room temperature.

  • Solution:

    • Ensure you are using anhydrous DMSO, as moisture can reduce solubility.[7]

    • Gently warm the solution to 70°C while vortexing.[7]

    • Use an ultrasonic bath to aid dissolution.[7]

    • If precipitation persists, consider preparing a slightly lower concentration stock solution.

Issue 2: The compound precipitates in the cell culture medium upon dilution from the DMSO stock.

  • Possible Cause: The final concentration of this compound in the aqueous cell culture medium exceeds its solubility limit.

  • Solution:

    • Ensure the final DMSO concentration in the medium is as low as possible (ideally ≤ 0.1%) but sufficient to maintain the compound's solubility at the desired working concentration.

    • Prepare intermediate dilutions of the DMSO stock in a serum-free medium before adding to the final culture medium containing serum.

    • Vortex the diluted solution immediately after adding the DMSO stock to the medium to ensure rapid and even dispersion.

    • Visually inspect the medium under a microscope after adding the compound to check for precipitates.

Issue 3: Inconsistent or no inhibition of necroptosis is observed in the cell-based assay.

  • Possible Cause 1: The this compound has degraded due to improper storage or handling.

  • Solution 1:

    • Ensure the compound has been stored correctly at the recommended temperatures.[7]

    • Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.[7]

    • Use a fresh aliquot of the compound for each experiment.

  • Possible Cause 2: The concentration of the necroptosis-inducing stimuli (TNF-α, Smac mimetic, z-VAD-FMK) is too high.

  • Solution 2:

    • Titrate the concentrations of the inducing agents to determine the optimal concentration for your specific cell line and experimental conditions.

  • Possible Cause 3: The cell line is not sensitive to RIPK1-dependent necroptosis.

  • Solution 3:

    • Confirm that your cell line expresses RIPK1 and is known to undergo necroptosis in response to the stimuli used. HT-29 and L929 cells are commonly used positive controls.

Mandatory Visualizations

Ripk1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI RIPK1_ub Ub-RIPK1 ComplexI->RIPK1_ub ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb TAK1 TAK1 RIPK1_ub->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Survival, Inflammation) NFkB->Gene_Expression Caspase8_active Active Caspase-8 ComplexIIa->Caspase8_active Apoptosis Apoptosis Caspase8_active->Apoptosis RIPK3_p p-RIPK3 ComplexIIb->RIPK3_p MLKL_p p-MLKL RIPK3_p->MLKL_p Necroptosis Necroptosis MLKL_p->Necroptosis Ripk1_IN_10 This compound Ripk1_IN_10->ComplexIIa Ripk1_IN_10->ComplexIIb

Caption: RIPK1 signaling pathway illustrating the points of intervention by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound 10 mM Stock in DMSO C Pre-treat Cells with This compound Dilutions A->C B Seed Cells in 96-well Plate B->C D Induce Necroptosis with TNFα/Smac mimetic/z-VAD C->D E Incubate for 24 hours D->E F Measure Cell Viability E->F G Data Analysis F->G

Caption: Experimental workflow for an in vitro necroptosis inhibition assay.

Troubleshooting_Logic Start Compound Precipitation in Cell Culture Medium Q1 Is final DMSO concentration > 0.1%? Start->Q1 A1 Reduce final DMSO concentration Q1->A1 Yes Q2 Was the solution vortexed immediately after dilution? Q1->Q2 No A1->Q2 A2 Ensure rapid mixing upon dilution Q2->A2 No Q3 Was an intermediate dilution in serum-free medium performed? Q2->Q3 Yes A2->Q3 A3 Perform intermediate dilution step Q3->A3 No End Precipitation Resolved Q3->End Yes A3->End

Caption: Troubleshooting logic for compound precipitation in cell culture.

References

Potential off-target effects of Ripk1-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ripk1-IN-10. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a serine/threonine kinase that plays a crucial role in regulating cellular pathways involved in inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[1][2][3][4] The kinase activity of RIPK1 is a key driver of these processes, and this compound is designed to block this activity.[1][2][3][4]

Q2: What are the potential off-target effects of kinase inhibitors like this compound?

A2: Kinase inhibitors, despite their design for specificity, can sometimes bind to and inhibit other kinases besides their intended target. This is because the ATP-binding pocket, where many inhibitors act, is highly conserved across the kinome.[1][2] Off-target effects can lead to unexpected cellular responses, toxicity, or misleading experimental results. Therefore, it is crucial to characterize the selectivity profile of any kinase inhibitor.

Q3: How can I assess the off-target profile of this compound in my experiments?

A3: Several methods can be employed to determine the off-target profile of a kinase inhibitor:

  • Kinome Scanning Services: Commercially available services screen the inhibitor against a large panel of purified kinases (e.g., 400+ kinases) to determine its activity (e.g., IC50 or percent inhibition) against each.

  • Chemoproteomics (e.g., Kinobeads): This method uses affinity chromatography with immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. By competing with the beads for kinase binding, your inhibitor's targets and their relative affinities can be identified in a cellular lysate.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This can be detected by immunoblotting or mass spectrometry.

Q4: Is there publicly available off-target data for this compound?

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Death or Survival Inhibition of kinases involved in other cell death or survival pathways.1. Perform a cell viability assay with and without other pathway inhibitors (e.g., pan-caspase inhibitor for apoptosis). 2. Conduct a kinome scan to identify off-target kinases in survival/death pathways.
Altered Inflammatory Response (Not Explained by RIPK1 Inhibition) Inhibition of other kinases in inflammatory signaling cascades (e.g., MAP kinases, other RIPK family members).1. Profile the expression and phosphorylation status of key inflammatory signaling proteins via Western blot or multiplex immunoassay. 2. Use a more selective RIPK1 inhibitor as a control if available.
Inconsistent Results Across Different Cell Lines Cell-line specific expression of off-target kinases.1. Characterize the kinome expression profile of your cell lines of interest. 2. Perform a cellular thermal shift assay (CETSA) in each cell line to confirm RIPK1 engagement and identify potential off-targets.
Discrepancy Between Biochemical and Cellular Assay Potency Poor cell permeability, active efflux from cells, or intracellular metabolism of the inhibitor. Off-target effects in the cellular context.1. Evaluate cell permeability using standard assays (e.g., PAMPA). 2. Use CETSA to confirm target engagement at the concentrations used in cellular assays.

Quantitative Data on a Representative RIPK1 Inhibitor

Due to the lack of specific public data for this compound, the following tables present data for the clinical candidate RIPK1 inhibitor, GSK2982772, to illustrate a typical selectivity profile.

Table 1: In Vitro Inhibitory Activity of GSK2982772 Against RIPK1

Assay FormatSpeciesIC50 (nM)
RIPK1 FP Binding AssayHuman1
ADP-Glo Kinase AssayHuman6.3

Data sourced from publicly available research on GSK2982772.[5]

Table 2: Selectivity Profile of GSK2982772 Against a Panel of 318 Kinases

KinaseConcentration of GSK2982772Percent Inhibition
RIPK1 10 µM 100%
All other 317 kinases10 µM< 20%

This demonstrates high selectivity for RIPK1 over a broad range of other kinases.[5]

Experimental Protocols

1. Kinome Profiling via a Commercial Service (General Workflow)

  • Objective: To determine the inhibitory activity of this compound against a large panel of purified kinases.

  • Methodology:

    • Provide the vendor with a high-purity sample of this compound at a specified concentration.

    • The inhibitor is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel in a radiometric or fluorescence-based activity assay.

    • The percentage of inhibition for each kinase is determined relative to a control (e.g., DMSO).

    • For significant "hits" (kinases inhibited above a certain threshold, e.g., 50%), a dose-response curve is generated to determine the IC50 value.

  • Data Analysis: Results are often provided as a percentage of control, percentage of inhibition, and calculated IC50 values for potent off-targets.

2. Cellular Thermal Shift Assay (CETSA) by Western Blot

  • Objective: To verify the engagement of this compound with RIPK1 in a cellular context and to screen for potential off-target engagement.

  • Methodology:

    • Treatment: Treat cultured cells with this compound or vehicle (e.g., DMSO) for a specified time.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

    • Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for RIPK1 and any suspected off-target proteins.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruitment NFkB_pathway NF-κB Pathway ComplexI->NFkB_pathway Activation ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa Transition ComplexIIb Necrosome (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Transition Ripk1_IN_10 This compound Ripk1_IN_10->ComplexI Inhibits RIPK1 Kinase Activity Ripk1_IN_10->ComplexIIa Ripk1_IN_10->ComplexIIb Survival_Inflammation Cell Survival & Inflammation NFkB_pathway->Survival_Inflammation Apoptosis Apoptosis ComplexIIa->Apoptosis Caspase-8 Activation Necroptosis Necroptosis ComplexIIb->Necroptosis MLKL Phosphorylation

Caption: RIPK1 Signaling Pathways and the Point of Inhibition by this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Hypothesis Hypothesize Off-Target Effect of this compound Start->Hypothesis KinomeScan Perform Kinome Scan (Biochemical Assay) Hypothesis->KinomeScan CETSA Perform CETSA (Cellular Assay) Hypothesis->CETSA AnalyzeScan Analyze Kinome Scan Data: Identify Potent Off-Targets KinomeScan->AnalyzeScan AnalyzeCETSA Analyze CETSA Data: Confirm Off-Target Engagement in Cells CETSA->AnalyzeCETSA Validate Validate Off-Target (e.g., siRNA, specific inhibitor) AnalyzeScan->Validate AnalyzeCETSA->Validate Conclusion Re-interpret Experimental Results Validate->Conclusion

Caption: Troubleshooting Workflow for Investigating Potential Off-Target Effects.

References

Ripk1-IN-10 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Ripk1-IN-10. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

For long-term stability, the solid form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: What are the recommended storage conditions for this compound once it is dissolved in a solvent?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For optimal stability, store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q3: What is the best solvent for dissolving this compound?

DMSO is the recommended solvent for preparing stock solutions of this compound.[1]

Q4: Are there any special considerations when preparing a stock solution with DMSO?

Yes, it is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1] To achieve a concentration of 31.25 mg/mL (54.39 mM), ultrasonic treatment and warming the solution to 70°C may be necessary to fully dissolve the compound.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound The compound has low solubility in the chosen solvent at room temperature.Use DMSO as the solvent. To aid dissolution, you can use ultrasonic treatment and warm the solution to 70°C.[1] Ensure you are using fresh, non-hygroscopic DMSO.[1]
The incorrect solvent is being used.For in vitro use, DMSO is the recommended solvent.[1]
Precipitation Observed in Stock Solution After Storage The solution was not stored properly, leading to decreased stability.Ensure stock solutions are stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
The solution has undergone multiple freeze-thaw cycles.Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated temperature changes.[1][2]
Inconsistent Experimental Results The activity of this compound has diminished due to improper storage.Always follow the recommended storage conditions for both the solid compound and solutions.[1][2] Prepare fresh working solutions from a properly stored stock solution for each experiment.
The inhibitor has degraded over time.Check the expiration date and storage history of your compound. If stored for longer than the recommended periods, it is advisable to use a fresh vial.[1]

Quantitative Data Summary

Storage Conditions and Stability

Form Storage Temperature Duration
Solid Powder-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C6 months[1][2]
-20°C1 month[1][2]

Solubility in DMSO

Concentration (mg/mL) Molar Concentration (mM) Notes
31.2554.39Requires ultrasonic treatment and warming to 70°C.[1]

Stock Solution Preparation Table (for a desired concentration)

Mass of this compound Volume of DMSO for 1 mM Volume of DMSO for 5 mM Volume of DMSO for 10 mM
1 mg1.7404 mL0.3481 mL0.1740 mL[1]
5 mg8.7020 mL1.7404 mL0.8702 mL[1]
10 mg17.4040 mL3.4808 mL1.7404 mL[1]

Experimental Protocols

While specific protocols for this compound are not detailed in the provided search results, a general workflow for assessing the stability and activity of a RIPK1 inhibitor can be adapted.

General Protocol for Assessing this compound Activity in a Cell-Based Necroptosis Assay

  • Cell Culture: Plate a suitable cell line (e.g., HT-29) in a 96-well plate and grow to the desired confluency.

  • Preparation of this compound: Prepare a stock solution of this compound in fresh DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Induction of Necroptosis: Treat the cells with a known inducer of necroptosis, such as a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., Z-VAD-FMK).

  • Inhibitor Treatment: Co-treat the cells with the necroptosis inducer and varying concentrations of this compound. Include appropriate controls (e.g., vehicle-only, inducer-only).

  • Incubation: Incubate the plate for a predetermined amount of time to allow for the induction of cell death.

  • Cell Viability Assay: Assess cell viability using a standard method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the EC50 value of this compound by plotting the cell viability against the inhibitor concentration.

Visualizations

Caption: RIPK1 signaling pathway and the point of intervention for this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock (DMSO, -80°C storage) C Prepare Serial Dilutions of this compound A->C B Culture Cells (e.g., HT-29) E Treat Cells with Inducer + this compound B->E C->E D Induce Necroptosis (TNF-α + SMAC mimetic + Z-VAD-FMK) D->E F Incubate E->F G Measure Cell Viability F->G H Calculate EC50 G->H

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Flow Start Inconsistent or No Inhibitor Activity Check_Storage Were stock solutions stored at -80°C and aliquoted? Start->Check_Storage Check_Solvent Was fresh, anhydrous DMSO used for dissolution? Check_Storage->Check_Solvent Yes Prepare_New Prepare a fresh stock solution from solid compound. Check_Storage->Prepare_New No Check_Dissolution Was the compound fully dissolved? (ultrasonication/warming) Check_Solvent->Check_Dissolution Yes Check_Solvent->Prepare_New No Check_Dissolution->Prepare_New No Use_New_Vial Use a new vial of This compound. Check_Dissolution->Use_New_Vial Yes, still no activity Success Problem Resolved Prepare_New->Success Use_New_Vial->Success

Caption: Troubleshooting logic for addressing issues with this compound activity.

References

Technical Support Center: Ripk1-IN-10 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ripk1-IN-10 in their experiments. The information is tailored for scientists in academic research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a serine/threonine kinase that plays a critical role in regulating cellular pathways involved in inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[1][2][3][4] The kinase activity of RIPK1 is essential for the induction of necroptosis.[4][5] this compound works by binding to the kinase domain of RIPK1, thereby inhibiting its autophosphorylation and subsequent activation, which prevents the downstream signaling cascade that leads to necroptosis.

Q2: How can I confirm that this compound is active in my cellular model?

A2: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of RIPK1 at Serine 166 (p-S166), a known autophosphorylation site and a marker of RIPK1 kinase activation.[6][7] You can perform a western blot analysis on cell lysates treated with a necroptosis-inducing stimulus (e.g., TNFα, a SMAC mimetic, and a pan-caspase inhibitor) with and without this compound. A significant reduction in the p-S166 RIPK1 signal in the presence of the inhibitor indicates its activity.

Q3: What is the optimal concentration of this compound to use in my experiments?

A3: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific model. A typical starting range for in vitro experiments is between 10 nM and 1 µM. Cell viability assays, such as CellTiter-Glo, can be used to assess the protective effect of this compound against necroptotic stimuli at different concentrations.[8][9][10]

Q4: Can this compound affect other signaling pathways besides necroptosis?

A4: While this compound is designed to be a selective inhibitor of RIPK1 kinase activity, it's important to remember that RIPK1 itself is a multifaceted protein.[3] RIPK1 also has a scaffold function, independent of its kinase activity, which is involved in pro-survival and inflammatory signaling, primarily through the NF-κB pathway.[2][5][11] By specifically inhibiting the kinase domain, this compound is expected to have a minimal direct impact on the scaffolding functions of RIPK1. However, it is always good practice to include appropriate controls to assess any potential off-target effects in your specific experimental system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of cell death observed with this compound treatment. Cell death is not mediated by RIPK1 kinase activity. Confirm that your cell death stimulus induces necroptosis. Some stimuli may induce apoptosis, which is RIPK1 kinase-independent. Use a positive control for necroptosis induction (e.g., TNFα + SMAC mimetic + zVAD.fmk).
Incorrect concentration of this compound. Perform a dose-response curve to determine the optimal concentration for your cell line and conditions.
Degradation of this compound. Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh working solutions for each experiment.
Cell line is resistant to necroptosis. Verify that the key components of the necroptosis pathway (RIPK1, RIPK3, MLKL) are expressed in your cell line.
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell density, passage number, and serum concentration. Ensure cells are healthy and free from contamination.
Inconsistent timing of treatments. Adhere to a strict timeline for pre-treatment with this compound and subsequent stimulation.
Pipetting errors. Use calibrated pipettes and proper technique to ensure accurate concentrations.
High background in western blot for p-RIPK1. Antibody is not specific or used at too high a concentration. Use a validated antibody for p-S166 RIPK1. Optimize antibody concentration and blocking conditions.
Insufficient washing. Increase the number and duration of washes after primary and secondary antibody incubations.
Unexpected increase in cell death with this compound. Potential off-target toxicity at high concentrations. Perform a toxicity assay with this compound alone (without the cell death stimulus) across a range of concentrations to identify any cytotoxic effects.
Switch to apoptosis. In some cellular contexts, inhibition of necroptosis can shunt the signaling towards apoptosis. Co-treat with a pan-caspase inhibitor like zVAD.fmk to block apoptosis and confirm if the death phenotype is altered.

Experimental Protocols

Cell Viability Assay (using CellTiter-Glo®)

This protocol is for assessing the protective effect of this compound against necroptosis.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) or vehicle control for 1-2 hours.

  • Induction of Necroptosis: Add the necroptotic stimulus (e.g., a combination of TNFα, a SMAC mimetic like SM-164, and a pan-caspase inhibitor like zVAD.fmk) to the appropriate wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), sufficient to induce significant cell death in the control group.

  • Luminescence Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells to determine the percentage of cell viability.

Western Blot for Phospho-RIPK1 (p-S166)

This protocol is for confirming the inhibitory activity of this compound on RIPK1 activation.

  • Cell Treatment: Seed cells in a 6-well plate. Pre-treat with this compound or vehicle for 1-2 hours, followed by stimulation with a necroptotic stimulus for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against p-S166 RIPK1 overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total RIPK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Immunoprecipitation of RIPK1-RIPK3 Complex

This protocol is for assessing the effect of this compound on the formation of the necrosome.

  • Cell Treatment and Lysis: Treat cells as described for the western blot protocol. Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) with protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.

  • Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by western blotting for RIPK1 and RIPK3. A reduction in the co-immunoprecipitated RIPK3 in the this compound treated samples indicates disruption of the necrosome formation.

Signaling Pathway Diagrams

RIPK1_Signaling_Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa Deubiquitination Apoptosis Apoptosis ComplexIIa->Apoptosis ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexIIa->ComplexIIb Caspase-8 inhibition RIPK1_p p-RIPK1 (Active) ComplexIIb->RIPK1_p Necroptosis Necroptosis Ripk1_IN_10 This compound Ripk1_IN_10->RIPK1_p inhibits RIPK3 RIPK3 RIPK1_p->RIPK3 phosphorylates MLKL p-MLKL RIPK3->MLKL phosphorylates MLKL->Necroptosis

Caption: RIPK1 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture Start->Cell_Culture Treatment Treatment with this compound and Necroptosis Stimulus Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Western Western Blot (p-RIPK1, Total RIPK1) Treatment->Western IP Immunoprecipitation (RIPK1-RIPK3) Treatment->IP Analysis Data Analysis Viability->Analysis Western->Analysis IP->Analysis

Caption: General experimental workflow for studying the effects of this compound.

References

Technical Support Center: Interpreting Unexpected Results with Ripk1-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ripk1-IN-10, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Due to the complex and multifaceted role of RIPK1 in cellular signaling, unexpected experimental outcomes can arise. This guide aims to help you interpret these results and refine your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of RIPK1 kinase activity. RIPK1 is a critical regulator of cellular stress responses, inflammation, and cell death pathways, including necroptosis and apoptosis[1][2][3][4][5][6]. By inhibiting the kinase function of RIPK1, this compound is expected to block the downstream signaling events that lead to RIPK1-mediated cell death.

Q2: What are the expected outcomes of using this compound in a necroptosis assay?

In a typical necroptosis assay, where cell death is induced by stimuli such as TNF-α in combination with a caspase inhibitor (e.g., zVAD-fmk) and a SMAC mimetic, this compound is expected to inhibit cell death in a dose-dependent manner. This is because necroptosis is critically dependent on the kinase activity of RIPK1 to phosphorylate and activate downstream effectors like RIPK3 and MLKL[3][6].

Q3: Can this compound affect apoptosis?

Yes, the effect of this compound on apoptosis can be complex and context-dependent. While RIPK1 kinase activity is primarily associated with necroptosis, it can also promote apoptosis in certain cellular contexts, a process sometimes referred to as RIPK1-dependent apoptosis (RDA)[5][7]. In such cases, this compound would be expected to inhibit apoptosis. However, RIPK1 also has a kinase-independent scaffolding function that can inhibit caspase-8-mediated apoptosis. Therefore, in some scenarios, inhibiting RIPK1 kinase activity might not prevent, or could even potentially enhance, apoptosis[1][8].

Q4: Are there known off-target effects for this compound?

Currently, there is limited publicly available information on the detailed selectivity profile of this compound against a broad panel of kinases. While it is marketed as a potent RIPK1 inhibitor, researchers should be aware that off-target effects are a possibility with any small molecule inhibitor. For example, some other kinase inhibitors have been found to have unexpected targets[9]. It is advisable to validate key findings using complementary approaches, such as genetic knockdown of RIPK1.

Troubleshooting Guide

Unexpected Result 1: this compound fails to inhibit necroptosis.
Possible Cause Suggested Action
Compound Inactivity - Confirm the identity and purity of your this compound stock. - Prepare fresh dilutions of the inhibitor for each experiment. - Test a range of concentrations to ensure an effective dose is being used.
Cell Line Resistance - Some cell lines may have low expression of essential necroptosis machinery (e.g., RIPK3, MLKL)[10]. Confirm the expression of these proteins by Western blot. - Consider that in some contexts, necroptosis can be initiated independently of RIPK1 kinase activity, for instance, through direct activation of RIPK3[11].
Experimental Conditions - Ensure that the stimulus used is indeed inducing RIPK1 kinase-dependent necroptosis. - Titrate the concentration of your inducing agents (e.g., TNF-α, zVAD-fmk) as excessively strong stimuli might overcome the inhibitory effect.
Unexpected Result 2: this compound induces or enhances cell death.
Possible Cause Suggested Action
Paradoxical Apoptosis - RIPK1 has a scaffolding role that can inhibit apoptosis. By inhibiting its kinase activity, you might be shifting the balance towards a kinase-independent, pro-apoptotic function[1][8]. - Assess markers of apoptosis, such as cleaved caspase-3 and cleaved PARP, by Western blot. - Perform co-treatment with a pan-caspase inhibitor (like zVAD-fmk) to see if the observed cell death is caspase-dependent.
Off-Target Effects - As the full selectivity profile of this compound is not widely published, it may be inhibiting other pro-survival kinases. - Compare the phenotype with that of other structurally different RIPK1 inhibitors or with siRNA-mediated knockdown of RIPK1.
Cellular Context - The cellular response to RIPK1 inhibition can be highly dependent on the cell type and the specific stimuli used. The balance between pro-survival and pro-death signaling pathways can vary significantly.
Unexpected Result 3: Inconsistent results between experiments.
Possible Cause Suggested Action
Compound Stability - Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. - Store the compound as recommended by the supplier.
Cell Culture Conditions - Maintain consistent cell passage numbers, as protein expression levels can change over time in culture. - Ensure consistent seeding densities, as this can affect cellular responses to stimuli.
Reagent Variability - Use consistent lots of cytokines (e.g., TNF-α) and other reagents, as their activity can vary between batches.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Pre-treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Induce necroptosis by adding the appropriate stimuli (e.g., TNF-α, SMAC mimetic, and zVAD-fmk).

  • Incubate for the desired time period (e.g., 24 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control to determine the percentage of cell viability.

Western Blot for Phospho-RIPK1 and other Signaling Proteins
  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Pre-treat cells with this compound or vehicle for 1-2 hours.

  • Stimulate cells with the desired necroptotic or apoptotic inducers for the appropriate time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies (e.g., anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL, anti-MLKL, anti-cleaved caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and an imaging system.

Immunoprecipitation of the Necrosome (Complex IIb)
  • Scale up the cell culture (e.g., 10 cm or 15 cm dishes).

  • Pre-treat and stimulate cells as for the Western blot protocol.

  • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.

  • Pre-clear the lysate with protein A/G agarose beads.

  • Incubate the lysate with an antibody against a component of the necrosome (e.g., anti-RIPK3 or anti-MLKL) overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads extensively with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in Laemmli buffer.

  • Analyze the eluates by Western blot for the presence of other necrosome components (e.g., RIPK1, RIPK3, MLKL).

Visualizations

RIPK1_Signaling_Pathways cluster_complex_i Complex I (Pro-survival/Inflammation) cluster_complex_iia Complex IIa (Apoptosis) cluster_complex_iib Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP cIAP1/2 NFkB NF-κB Activation cIAP->NFkB LUBAC LUBAC LUBAC->NFkB RIPK1_scaffold->cIAP RIPK1_scaffold->LUBAC RIPK1_apoptosis RIPK1 RIPK1_scaffold->RIPK1_apoptosis Transition RIPK1_kinase RIPK1 (Kinase) RIPK1_scaffold->RIPK1_kinase Transition FADD_a FADD RIPK1_apoptosis->FADD_a Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis Casp8_a->RIPK1_kinase Inhibits RIPK3 RIPK3 RIPK1_kinase->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_10 This compound Ripk1_IN_10->RIPK1_kinase Troubleshooting_Workflow Start Unexpected Result with this compound Q1 Is the inhibitor failing to block necroptosis? Start->Q1 A1_Yes Check compound activity, cell line sensitivity, and experimental conditions. Q1->A1_Yes Yes Q2 Is the inhibitor inducing or enhancing cell death? Q1->Q2 No End Refined Experiment A1_Yes->End A2_Yes Investigate paradoxical apoptosis, off-target effects, and cellular context. Q2->A2_Yes Yes Q3 Are the results inconsistent? Q2->Q3 No A2_Yes->End A3_Yes Verify compound stability, cell culture consistency, and reagent variability. Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Minimizing toxicity of Ripk1-IN-10 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ripk1-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity and optimizing the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a crucial regulator of cellular signaling pathways that control inflammation and programmed cell death, specifically necroptosis and in some contexts, apoptosis.[2][3] The kinase activity of RIPK1 is essential for the induction of these cell death pathways.[3] this compound functions by binding to the kinase domain of RIPK1, thereby preventing its activation and the subsequent downstream signaling that leads to cell death.

Q2: What are the potential causes of toxicity with this compound in cell culture?

A2: While specific toxicity data for this compound is limited in publicly available literature, potential sources of toxicity in cell culture experiments can include:

  • Off-target effects: Although designed to be selective, at higher concentrations, this compound may inhibit other kinases, leading to unintended cellular responses. For example, the well-known RIPK1 inhibitor Necrostatin-1 has been shown to have off-target effects on indoleamine 2,3-dioxygenase (IDO).[4]

  • Solvent toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] High concentrations of DMSO can be toxic to many cell lines. It is crucial to use a final DMSO concentration that is well-tolerated by your specific cells, typically below 0.5%.

  • Cell-type specific sensitivity: The reliance of certain cell types on basal RIPK1 signaling for survival could lead to toxicity when the kinase is inhibited.[5][6]

  • Compound precipitation: Poor solubility of this compound in cell culture media can lead to the formation of precipitates, which can cause non-specific cytotoxicity.

Q3: How can I determine the optimal non-toxic working concentration of this compound for my cell line?

A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. A standard approach is to perform a dose-response curve to assess both efficacy (inhibition of necroptosis) and toxicity (reduction in cell viability in the absence of a necroptotic stimulus). A recommended starting point is to test a range of concentrations from low nanomolar to low micromolar.

Q4: What is the recommended solvent for this compound and how should I prepare stock solutions?

A4: The recommended solvent for this compound is DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To minimize the final DMSO concentration in your cell culture, make serial dilutions of your working stocks in DMSO before the final dilution into your culture medium. Always add the this compound solution to the medium and mix well before adding to the cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected cell death or reduced viability in control wells (no necroptotic stimulus) 1. High concentration of this compound: The concentration used may be toxic to the specific cell line. 2. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Compound precipitation: The compound may not be fully soluble in the culture medium at the working concentration. 4. Cell line dependency on RIPK1: The cell line may require basal RIPK1 kinase activity for survival.1. Perform a dose-response experiment: Determine the IC50 for toxicity and use a concentration well below this for your experiments. 2. Reduce final DMSO concentration: Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration. 3. Ensure solubility: Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect the medium for any precipitates after adding the compound. 4. Test alternative RIPK1 inhibitors or use a different cell line if the issue persists.
Inconsistent results between experiments 1. Variability in compound preparation: Inconsistent dilution of the stock solution. 2. Cell passage number and health: High passage numbers or unhealthy cells can lead to variable responses. 3. Freeze-thaw cycles of the stock solution: Repeated freezing and thawing can degrade the compound.1. Prepare fresh dilutions for each experiment: Use a standardized dilution protocol. 2. Use cells with a consistent and low passage number: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 3. Aliquot the stock solution: Store single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
This compound is not inhibiting necroptosis effectively 1. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit RIPK1. 2. Compound degradation: The compound may have degraded due to improper storage. 3. Incorrect experimental setup: The timing of compound addition relative to the necroptotic stimulus may be incorrect. 4. Alternative cell death pathway: The observed cell death may not be mediated by RIPK1 kinase activity.1. Increase the concentration: Perform a dose-response curve to determine the effective inhibitory concentration. 2. Use a fresh stock of this compound. 3. Pre-incubate with this compound: Typically, a pre-incubation period of 30 minutes to 1 hour is recommended before adding the necroptotic stimulus.[7] 4. Confirm the cell death pathway: Use other specific inhibitors (e.g., for caspases or MLKL) to confirm that the cell death is indeed necroptosis.

Data Presentation

Table 1: General Concentration Ranges for RIPK1 Inhibitors in Cell Culture

CompoundTargetTypical Effective Concentration RangeCommon Cell Lines Used
Necrostatin-1 (Nec-1)RIPK110 - 100 µMHT-29, L929, Jurkat
Necrostatin-1s (Nec-1s)RIPK11 - 30 µMHT-29, MEFs, U937
GSK'772RIPK110 - 100 nMHuman cell lines
This compoundRIPK1Expected to be in the nM to low µM rangeNot extensively published

Note: The effective and non-toxic concentrations of this compound must be empirically determined for each specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. Also, prepare a vehicle control containing the highest concentration of DMSO that will be used.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.

Protocol 2: Assessing the Efficacy of this compound in a Necroptosis Inhibition Assay

This protocol describes how to evaluate the ability of this compound to inhibit induced necroptosis.

Materials:

  • A cell line susceptible to necroptosis (e.g., HT-29, L929)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Necroptosis-inducing agents (e.g., TNF-α, a Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)

  • Cell viability assay reagents (e.g., CellTiter-Glo®, or LDH release assay kit)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30-60 minutes.[7]

  • Induction of Necroptosis: Add the necroptosis-inducing agents to the wells. Include a control group that is not treated with the inducers.

  • Incubation: Incubate the plate for a time sufficient to induce necroptosis (this should be determined empirically, often 6-24 hours).

  • Cell Viability Assessment: Measure cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the control wells (no necroptosis induction) and calculate the percentage of cell death inhibition for each concentration of this compound. Plot the results to determine the EC50 for necroptosis inhibition.

Visualizations

RIPK1_Signaling_Pathway RIPK1 Signaling in Necroptosis and Apoptosis TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I RIPK1_kinase RIPK1 Kinase Activity TNFR1->RIPK1_kinase recruits NFkB NF-κB Activation Complex_I->NFkB Complex_IIa Complex IIa (Apoptosis) Caspase8_a Active Caspase-8 Complex_IIa->Caspase8_a Apoptosis Apoptosis Caspase8_a->Apoptosis Complex_IIb Complex IIb (Necrosome) RIPK3 p-RIPK3 Complex_IIb->RIPK3 MLKL p-MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis RIPK1_IN_10 This compound RIPK1_IN_10->RIPK1_kinase inhibits RIPK1_kinase->Complex_IIa RIPK1_kinase->Complex_IIb

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

Experimental_Workflow Workflow for Assessing this compound Toxicity and Efficacy Start Start Prepare_Cells Prepare Cells (Seed in 96-well plate) Start->Prepare_Cells Dose_Response_Toxicity Toxicity Assay (e.g., MTT) Prepare_Cells->Dose_Response_Toxicity Dose_Response_Efficacy Efficacy Assay (Necroptosis Inhibition) Prepare_Cells->Dose_Response_Efficacy Add_Inhibitor_Tox Add this compound (Dose range) Dose_Response_Toxicity->Add_Inhibitor_Tox Incubate_Tox Incubate (24-72h) Add_Inhibitor_Tox->Incubate_Tox Measure_Viability_Tox Measure Viability Incubate_Tox->Measure_Viability_Tox Analyze_Tox Analyze Data (Determine IC50) Measure_Viability_Tox->Analyze_Tox End End Analyze_Tox->End Add_Inhibitor_Eff Pre-incubate with This compound (Dose range) Dose_Response_Efficacy->Add_Inhibitor_Eff Induce_Necroptosis Induce Necroptosis (e.g., TNF-α + SM + zVAD) Add_Inhibitor_Eff->Induce_Necroptosis Incubate_Eff Incubate (6-24h) Induce_Necroptosis->Incubate_Eff Measure_Viability_Eff Measure Viability Incubate_Eff->Measure_Viability_Eff Analyze_Eff Analyze Data (Determine EC50) Measure_Viability_Eff->Analyze_Eff Analyze_Eff->End

Caption: A generalized workflow for determining the toxicity and efficacy of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Toxicity Start Unexpected Cell Death in Control Wells Check_DMSO Is final DMSO concentration <0.5%? Start->Check_DMSO Lower_DMSO Lower DMSO concentration and re-test Check_DMSO->Lower_DMSO No Check_Concentration Is this compound concentration high? Check_DMSO->Check_Concentration Yes End Problem Resolved Lower_DMSO->End Lower_Concentration Perform dose-response to find non-toxic range Check_Concentration->Lower_Concentration Yes Check_Solubility Is there visible precipitate? Check_Concentration->Check_Solubility No Lower_Concentration->End Improve_Solubility Prepare fresh dilutions; consider alternative solvent (if compatible) Check_Solubility->Improve_Solubility Yes Consider_Off_Target Consider potential off-target effects or cell-type sensitivity Check_Solubility->Consider_Off_Target No Improve_Solubility->End

References

Ripk1-IN-10 time-course and dose-response optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ripk1-IN-10, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[1][2] RIPK1 is a crucial regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed cell death.[1] By inhibiting the kinase function of RIPK1, this compound can block the signaling cascade that leads to necroptotic cell death.

Q2: What are the primary applications of this compound in research?

This compound is primarily used to study the role of RIPK1 kinase activity in various biological processes. Its main application is to inhibit necroptosis in cell-based assays and in vivo models of diseases where this form of cell death is implicated, such as inflammatory and neurodegenerative disorders.[1][3]

Q3: How should I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50). Based on studies with other RIPK1 inhibitors, a typical starting concentration range for a dose-response curve could be from 0.01 nM to 1000 nM.[4][5]

Q4: What is the recommended pre-incubation time for this compound?

A pre-incubation time of 30 minutes with this compound before the addition of a stimulus (e.g., TNFα) is a common starting point in many published protocols for RIPK1 inhibitors.[4][5] However, the optimal pre-incubation time may vary depending on the cell type and experimental setup, and a time-course experiment may be necessary for full optimization.

Q5: How long should I expose my cells to this compound during the experiment?

The duration of exposure to this compound will depend on the specific assay and the biological question being addressed. For short-term signaling studies, an incubation time of 2.5 hours post-stimulation has been used.[4][5] For cell death assays, longer incubation times, such as 24 hours, are often necessary to observe the full effect.[4][5]

Troubleshooting Guide

Problem 1: I am not observing any inhibition of necroptosis with this compound.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment to determine the IC50 in your specific cell line. It is advisable to test a broad range of concentrations (e.g., 0.1 nM to 10 µM).

  • Possible Cause 2: Inappropriate Timing. The pre-incubation time or the total treatment duration may not be optimal.

    • Solution: Conduct a time-course experiment. Try varying the pre-incubation time (e.g., 15, 30, 60 minutes) and the overall stimulation time (e.g., 6, 12, 24 hours).

  • Possible Cause 3: Cell Line Insensitivity. The cell line you are using may not be sensitive to RIPK1 kinase-dependent necroptosis.

    • Solution: Ensure your cell model is appropriate. For example, some cell lines may require co-treatment with a pan-caspase inhibitor (like zVAD.fmk) and a stimulus like TNFα to induce necroptosis.[4][5]

  • Possible Cause 4: Compound Instability. this compound may be unstable in your culture medium.

    • Solution: Prepare fresh solutions of this compound for each experiment. Check the manufacturer's recommendations for storage and handling.

Problem 2: I am observing unexpected cytotoxicity with this compound treatment alone.

  • Possible Cause 1: Off-Target Effects. At high concentrations, this compound may have off-target effects that lead to cytotoxicity.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include a vehicle-only control to assess the baseline cytotoxicity of the solvent (e.g., DMSO).

  • Possible Cause 2: Apoptosis Induction. In some cellular contexts, inhibition of RIPK1 kinase activity can shift the balance towards apoptosis.

    • Solution: Perform assays to detect markers of apoptosis, such as caspase-3/7 activation or Annexin V staining, to determine if the observed cell death is apoptotic.

Data Presentation

Table 1: Representative IC50 Values for Various RIPK1 Inhibitors in Cell-Based Necroptosis Assays

CompoundCell LineNecroptosis Induction StimuliIC50 (nM)
GSK'157MEFshTNF + zVAD.fmk0.7
UAMC-3861MEFshTNF + zVAD.fmk1.06
GSK'772HT-29hTNF + TAK1i + zVAD.fmk0.2
RIPA-56L929TZS-induced27
PK68L929TNF-induced760

Note: These values are provided as a reference from published literature.[4][6][7] The IC50 for this compound must be determined experimentally.

Experimental Protocols

1. General Protocol for Dose-Response Determination of this compound in a Necroptosis Assay

This protocol provides a general framework. Specific concentrations and times should be optimized for your experimental system.

  • Cell Seeding: Seed cells (e.g., HT-29 or L929) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is from 1 µM down to 0.1 nM. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 30 minutes at 37°C.

  • Necroptosis Induction: Add the necroptosis-inducing stimuli to the wells. A common combination for HT-29 cells is TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., Birinapant), and a pan-caspase inhibitor (e.g., zVAD.fmk at 20 µM).

  • Incubation: Incubate the plate for 12-24 hours at 37°C.

  • Cell Viability Measurement: Assess cell viability using a suitable assay, such as CellTiter-Glo® or by measuring LDH release (a marker of necroptosis).

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

2. Western Blot Analysis of RIPK1 Phosphorylation

This protocol can be used to confirm the inhibitory effect of this compound on RIPK1 activation.

  • Cell Treatment: Seed cells in a 6-well plate. The next day, pre-treat the cells with this compound at the desired concentration for 30 minutes.

  • Stimulation: Induce necroptosis as described above. A shorter stimulation time (e.g., 2.5 hours) is often sufficient to observe changes in protein phosphorylation.[4][5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated RIPK1 (e.g., pS166) and total RIPK1. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1.

Visualizations

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment NFkB NF-κB Activation (Survival) Complex_I->NFkB Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex_I->Complex_IIa Deubiquitination Apoptosis Apoptosis Complex_IIa->Apoptosis Complex_IIb Complex IIb (Necrosome) (p-RIPK1, p-RIPK3, p-MLKL) Complex_IIa->Complex_IIb RIPK1 Phosphorylation Necroptosis Necroptosis Complex_IIb->Necroptosis Ripk1_IN_10 This compound Ripk1_IN_10->Complex_IIb Inhibits Kinase Activity Caspase_Inhibitor Caspase Inhibitor (e.g., zVAD.fmk) Caspase_Inhibitor->Complex_IIa Inhibits Caspase-8

Caption: Simplified signaling pathway of TNF-induced cell death and survival.

Experimental_Workflow start Seed Cells pretreat Pre-treat with this compound (Dose-Response) start->pretreat induce Induce Necroptosis (e.g., TNFα + zVAD.fmk) pretreat->induce incubate Incubate (Time-Course) induce->incubate measure Measure Cell Viability / Endpoint incubate->measure analyze Analyze Data (Determine IC50) measure->analyze

Caption: General experimental workflow for this compound optimization.

References

Validation & Comparative

A Comparative Guide to Necroptosis Inhibition: Ripk1-IN-10 versus Necrostatin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of programmed cell death, necroptosis has emerged as a critical pathway implicated in a spectrum of human diseases, from inflammatory conditions to neurodegeneration. Central to this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1), making it a prime target for therapeutic intervention. This guide provides an objective comparison of two RIPK1 inhibitors: the well-established Necrostatin-1 and the more recent, potent inhibitor, Ripk1-IN-10. Due to the limited publicly available quantitative data for this compound, this guide will also draw comparisons with other potent, next-generation RIPK1 inhibitors to provide a comprehensive overview of the current state of necroptosis inhibition.

Mechanism of Action: A Tale of Two Inhibitors

Both Necrostatin-1 and this compound target the kinase activity of RIPK1, a crucial step in the initiation of the necroptotic cascade. Necrostatin-1, a pioneering tool compound in the study of necroptosis, is an allosteric inhibitor that binds to a pocket on the RIPK1 kinase domain, locking it in an inactive conformation. This prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3, thereby halting the formation of the necrosome complex.

Newer generation inhibitors, including the class to which this compound belongs, are often more potent and selective. While specific details on the binding mode of this compound are proprietary (referenced as example 37 in patent WO2021160109), it is designed for high-affinity binding to RIPK1, leading to more effective inhibition of its kinase activity at lower concentrations.

Quantitative Comparison of RIPK1 Inhibitors

The following table summarizes the available quantitative data for Necrostatin-1 and other potent RIPK1 inhibitors, which serve as a proxy for the expected performance of this compound.

InhibitorTargetTypeIC50 (in vitro kinase assay)EC50 (cell-based necroptosis assay)Reference
Necrostatin-1 RIPK1Allosteric~182 nM (in vitro)~490 nM (in Jurkat cells)[1]
This compound RIPK1Not specifiedPotent (specific value not publicly available)Potent (specific value not publicly available)[2][3][4][5]
Ripk1-IN-4 RIPK1Type II10 nM (ADP-Glo assay), 16 nMNot specified[4]
PK68 RIPK1Type II~90 nM13 nM (mouse cells), 23 nM (human cells)[2]
RIPA-56 RIPK1Not specified13 nM27 nM (L929 cells)[2]

Signaling Pathway and Inhibition

The following diagram illustrates the necroptosis signaling pathway and the points of intervention for RIPK1 inhibitors.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Pro-death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_ub RIPK1 (Ub) cIAP1/2->RIPK1_ub NF-kB NF-κB Activation RIPK1_ub->NF-kB RIPK1_deub RIPK1 (de-Ub) RIPK1_ub->RIPK1_deub Deubiquitination RIPK3 RIPK3 RIPK1_deub->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necrosome Necrosome MLKL->Necrosome Pore Pore Formation Necrosome->Pore Necroptosis Necroptosis Pore->Necroptosis Inhibitor This compound / Necrostatin-1 Inhibitor->RIPK1_deub Inhibits Kinase Activity

Caption: Necroptosis signaling cascade and the inhibitory action of this compound and Necrostatin-1 on RIPK1 kinase activity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation of RIPK1 inhibitors.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Experimental Workflow:

Kinase_Assay_Workflow Start Start Step1 Prepare RIPK1 enzyme, substrate (e.g., MBP), and ATP solution. Start->Step1 Step2 Add RIPK1 inhibitor (this compound or Necrostatin-1) at various concentrations. Step1->Step2 Step3 Initiate kinase reaction by adding ATP. Step2->Step3 Step4 Incubate at room temperature for a defined period (e.g., 60 minutes). Step3->Step4 Step5 Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Step4->Step5 Step6 Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Step5->Step6 Step7 Measure luminescence using a plate reader. Step6->Step7 End End Step7->End

Caption: Workflow for a typical in vitro RIPK1 kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human RIPK1, Myelin Basic Protein (MBP) as a substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), and the inhibitors to be tested.

  • Procedure:

    • A kinase reaction buffer containing RIPK1 enzyme and MBP is prepared.

    • Serial dilutions of the inhibitors (this compound, Necrostatin-1) are added to the wells of a 384-well plate.

    • The kinase reaction is initiated by adding a solution of ATP.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • ADP-Glo™ Reagent is added to stop the kinase reaction and consume the unused ATP.

    • Kinase Detection Reagent is then added, which converts the generated ADP back to ATP, and this newly synthesized ATP is used by a luciferase/luciferin reaction to produce a light signal.

    • The luminescence is measured, and the IC50 values are calculated from the dose-response curves.

Cell-Based Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.

Experimental Workflow:

Cell_Assay_Workflow Start Start Step1 Seed cells (e.g., HT-29, Jurkat) in a 96-well plate. Start->Step1 Step2 Pre-treat cells with various concentrations of the RIPK1 inhibitor. Step1->Step2 Step3 Induce necroptosis using a stimulus (e.g., TNF-α + z-VAD-FMK + Smac mimetic). Step2->Step3 Step4 Incubate for a specific duration (e.g., 24 hours). Step3->Step4 Step5 Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, propidium iodide staining). Step4->Step5 Step6 Calculate EC50 values from the dose-response curves. Step5->Step6 End End Step6->End

References

A Head-to-Head Battle of RIPK1 Inhibitors: Ripk1-IN-10 vs. GSK2982772

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for inflammatory diseases, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical target. The kinase activity of RIPK1 is a key driver of necroptosis and inflammation, making its inhibition a promising strategy for a host of autoimmune and neurodegenerative disorders. This guide provides a detailed comparison of two notable RIPK1 inhibitors: Ripk1-IN-10 and GSK2982772, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their evaluation.

Unveiling the Contestants: A Snapshot

This compound is a potent and selective RIPK1 inhibitor. While detailed public data is limited, it is identified as "example 37" in patent WO2021160109, which describes a series of dihydronaphthyridinone compounds. Biochemical assays have demonstrated its potent inhibition of RIPK1.

GSK2982772 is a first-in-class, orally bioavailable, and selective RIPK1 inhibitor developed by GlaxoSmithKline. It has been extensively studied in preclinical models and has undergone Phase I and II clinical trials for various inflammatory conditions, including rheumatoid arthritis, ulcerative colitis, and psoriasis. Despite demonstrating target engagement and a favorable safety profile, it ultimately failed to show significant clinical efficacy in these trials, leading to the discontinuation of its development for these indications.[1][2]

At the Bench: In Vitro Efficacy and Potency

A direct comparison of in vitro efficacy relies on key metrics such as the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.

InhibitorTargetAssay TypeIC50
This compound RIPK1ADP-Glo Kinase Assay10 nM
RIPK1Biochemical Assay16 nM
GSK2982772 Human RIPK1Fluorescence Polarization (FP)~1.0 nM
Human RIPK1ADP-Glo Kinase Assay~6.3 nM[3]
Human RIPK1U937 Cell Necroptosis Assay6.3 nM
Mouse RIPK1L929 Cell Necroptosis Assay1.3 µM

Note: Data for this compound is based on available information for a closely related compound, RIPK1-IN-4 (compound 8), from the same structural class. Direct, head-to-head comparative studies are not publicly available. The significant difference in potency of GSK2982772 between human and mouse RIPK1 highlights its species-specific activity.

Mechanism of Action: Targeting the RIPK1 Kinase

Both this compound and GSK2982772 function as inhibitors of the kinase activity of RIPK1. RIPK1 is a multifaceted protein that, in addition to its kinase function, acts as a scaffold in signaling complexes. The kinase activity is essential for the initiation of necroptosis, a form of programmed cell death that is highly inflammatory.[3][4]

By binding to the kinase domain of RIPK1, these inhibitors prevent its autophosphorylation and the subsequent phosphorylation of downstream targets, thereby blocking the necroptotic signaling cascade. GSK2982772 is known to be a Type III allosteric inhibitor, binding to a pocket distinct from the ATP-binding site. The binding mode of this compound is not publicly detailed but is presumed to be a Type II inhibitor based on its structural class.

In the Living System: Preclinical In Vivo Efficacy

The ultimate test of a drug candidate's potential lies in its performance in vivo. Both inhibitors have been evaluated in animal models of inflammation.

GSK2982772 has demonstrated efficacy in a mouse model of TNF-induced systemic inflammatory response syndrome (SIRS), a condition driven by RIPK1 kinase activity. Oral administration of GSK2982772 provided protection against TNF-induced hypothermia, a key indicator of the inflammatory response.[3] However, in a mouse model of sepsis, the efficacy of GSK2982772 was found to be comparable to the glucocorticoid dexamethasone in reducing cytokine levels.

This compound in vivo efficacy data is not yet publicly available. However, compounds from the same patent series have been designed for oral bioavailability, suggesting their potential for in vivo applications.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in evaluating these inhibitors, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment RIPK1 RIPK1 Complex_I->RIPK1 NFkB NF-κB Activation (Pro-survival & Inflammation) RIPK1->NFkB Scaffolding function Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) RIPK1->Complex_IIa Kinase activity Necrosome Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) RIPK1->Necrosome Kinase activity Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis (Inflammatory Cell Death) Necrosome->Necroptosis Inhibitor This compound / GSK2982772 Inhibitor->RIPK1 Inhibition

Caption: RIPK1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical Biochemical Assays (e.g., ADP-Glo) IC50_determination IC50 Value Biochemical->IC50_determination Determine Cell_based Cell-Based Assays (e.g., Necroptosis Assay) EC50_determination EC50 Value Cell_based->EC50_determination Determine Animal_model Animal Model of Inflammation (e.g., TNF-induced SIRS) IC50_determination->Animal_model Inform dose selection EC50_determination->Animal_model Inform dose selection Treatment Treatment with RIPK1 Inhibitor Animal_model->Treatment Endpoint Efficacy Endpoints (e.g., Cytokine levels, Survival) Treatment->Endpoint

Caption: General Experimental Workflow for Evaluating RIPK1 Inhibitors.

Experimental Protocols

TNF-α-Induced Necroptosis Assay in HT-29 Cells

Objective: To determine the cellular potency of RIPK1 inhibitors in blocking necroptosis.

Methodology:

  • Cell Culture: Human colorectal adenocarcinoma HT-29 cells are cultured in a suitable medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are pre-treated with a serial dilution of the RIPK1 inhibitor (this compound or GSK2982772) for 1-2 hours.

  • Induction of Necroptosis: Necroptosis is induced by adding a combination of human TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-FMK at 20 µM). The SMAC mimetic and caspase inhibitor are crucial to shift the signaling from apoptosis towards necroptosis.

  • Incubation: The plates are incubated for 24-48 hours.

  • Cell Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are normalized to vehicle-treated controls, and the EC50 value (the concentration of inhibitor that provides 50% of the maximal response) is calculated using a non-linear regression analysis.

LPS-Induced Cytokine Production in Human Whole Blood

Objective: To assess the ability of RIPK1 inhibitors to suppress the production of pro-inflammatory cytokines.

Methodology:

  • Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.

  • Inhibitor Treatment: Aliquots of whole blood are pre-incubated with various concentrations of the RIPK1 inhibitor or vehicle control for 1 hour at 37°C.

  • Stimulation: Lipopolysaccharide (LPS) is added to the blood samples at a final concentration of 10-100 ng/mL to stimulate cytokine production.

  • Incubation: The samples are incubated for 6-24 hours at 37°C in a 5% CO2 atmosphere.

  • Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: The percentage of inhibition of cytokine production by the compound is calculated relative to the vehicle-treated, LPS-stimulated control. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion: A Tale of Potency and Clinical Translation

The comparison between this compound and GSK2982772 highlights a critical challenge in drug development: translating potent in vitro activity into clinical efficacy. GSK2982772, despite its high potency and selectivity for human RIPK1, failed to demonstrate a significant therapeutic benefit in patients with several inflammatory diseases. This could be attributed to a multitude of factors, including the complexity of the diseases, the specific patient populations, or the dosing regimens used.

This compound, as a potent RIPK1 inhibitor, holds promise in preclinical settings. Its efficacy in relevant animal models of disease will be a crucial determinant of its potential for further development. The lessons learned from the clinical journey of GSK2982772 will undoubtedly inform the future development of this compound and other next-generation RIPK1 inhibitors. For researchers in this field, the continued exploration of these and other novel RIPK1 inhibitors is essential to unlock the full therapeutic potential of targeting this key inflammatory pathway.

References

Validating RIPK1 Inhibitor Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of a chemical probe is paramount to generating reliable experimental data. This guide provides a comparative analysis of the selectivity of various well-characterized inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.[1][2][3][4]

While this guide aims to validate the selectivity of "Ripk1-IN-10," a thorough search of publicly available scientific literature and databases did not yield specific experimental data for a compound with this designation. A product listing exists on MedchemExpress for "this compound," but it lacks the detailed biochemical and cellular characterization necessary for a comprehensive selectivity assessment.

Therefore, this guide will focus on a selection of widely studied and published RIPK1 inhibitors, providing a framework for understanding the experimental approaches used to validate inhibitor selectivity and presenting comparative data where available.

The Critical Role of RIPK1 in Cellular Signaling

RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling pathways. As a scaffold protein, it can promote cell survival and inflammation through the activation of NF-κB.[1][2][3] However, its kinase activity is a key driver of programmed cell death pathways, namely apoptosis and necroptosis.[1][2][3][4] Dysregulation of RIPK1 kinase activity has been implicated in a range of inflammatory and neurodegenerative diseases.[4] This makes the development of highly selective RIPK1 kinase inhibitors a significant therapeutic goal.

Below is a diagram illustrating the central role of RIPK1 in TNF-α signaling, leading to either cell survival or cell death.

RIPK1_Signaling cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2/5 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_scaffold RIPK1 (scaffold) cIAP->RIPK1_scaffold IKK IKK Complex RIPK1_scaffold->IKK RIPK1_kinase RIPK1 (kinase active) RIPK1_scaffold->RIPK1_kinase Deubiquitination NFkB NF-κB IKK->NFkB FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1_kinase Inhibition Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNFa TNF-α TNFa->TNFR1

Figure 1. Simplified overview of RIPK1 signaling pathways.

Comparative Selectivity of RIPK1 Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misleading experimental results and unwanted side effects. Several inhibitors have been developed with varying degrees of selectivity for RIPK1.

InhibitorTarget(s)IC50/EC50 (RIPK1)Key Off-Target(s)Reference(s)
Necrostatin-1 (Nec-1) RIPK1~180-490 nM (cellular)Indoleamine 2,3-dioxygenase (IDO)[5]
Necrostatin-1s (Nec-1s) RIPK1~20-80 nM (cellular)More selective than Nec-1, lacks IDO activity[5]
GSK'963 RIPK11-4 nM (cellular)>10,000-fold selective over 339 other kinases[6]
GSK2982772 RIPK1~6.3 nM (biochemical)Highly selective[6]
GSK'547 RIPK1Potent inhibitor (specific IC50 not provided)Not detailed[7][8]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for Validating RIPK1 Inhibitor Selectivity

A multi-faceted approach is required to rigorously validate the selectivity of a RIPK1 inhibitor. This typically involves a combination of biochemical and cellular assays.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified RIPK1 protein.

a) ADP-Glo™ Kinase Assay:

This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates enzymatic inhibition.[9]

Experimental Workflow:

ADP_Glo_Workflow cluster_reaction cluster_detection Enzyme Purified RIPK1 Incubate1 Incubate Enzyme->Incubate1 Substrate Substrate (e.g., MBP) Substrate->Incubate1 ATP ATP ATP->Incubate1 Inhibitor Test Inhibitor Inhibitor->Incubate1 ADP_Glo Add ADP-Glo™ Reagent Incubate1->ADP_Glo Kinase_Detection Add Kinase Detection Reagent ADP_Glo->Kinase_Detection Luminescence Measure Luminescence Kinase_Detection->Luminescence

Figure 2. Workflow for the ADP-Glo™ Kinase Assay.

b) Kinome Scan:

To assess broad selectivity, inhibitors are often screened against a large panel of other kinases. This is typically performed by specialized contract research organizations. For example, GSK'963 was tested against a panel of 339 kinases to establish its high selectivity.[6] Similarly, a kinome scan for GSK'157 showed it inhibited 17 out of 300 kinases by more than 80% at a 10 µM concentration.[1]

Cellular Assays

Cellular assays are essential to confirm that the inhibitor can engage its target in a physiological context and to assess its functional effects.

a) Cellular Thermal Shift Assay (CETSA):

CETSA measures the thermal stabilization of a target protein upon ligand binding. An effective inhibitor will increase the melting temperature of RIPK1, which can be detected by immunoblotting.

b) Necroptosis Inhibition Assay:

This assay measures the ability of an inhibitor to protect cells from necroptotic cell death induced by stimuli such as TNF-α in combination with a pan-caspase inhibitor (e.g., z-VAD-FMK) and a Smac mimetic.[1][2] Cell viability can be quantified using assays that measure ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., Sytox Green staining).[3]

Experimental Workflow:

Necroptosis_Assay_Workflow Seed_Cells Seed cells (e.g., HT-29, L929) Pretreat Pre-treat with RIPK1 inhibitor Seed_Cells->Pretreat Induce Induce necroptosis (TNFα + z-VAD + Smac mimetic) Pretreat->Induce Incubate Incubate Induce->Incubate Measure_Viability Measure cell viability Incubate->Measure_Viability

Figure 3. Workflow for a cellular necroptosis inhibition assay.

c) Western Blotting for Phospho-RIPK1:

A direct way to assess RIPK1 kinase inhibition in cells is to measure the phosphorylation of RIPK1 at key autophosphorylation sites, such as Ser166. A selective inhibitor should reduce the level of phospho-RIPK1 upon stimulation with a necroptotic trigger.[8]

Conclusion

The validation of a RIPK1 inhibitor's selectivity is a rigorous process that requires orthogonal experimental approaches. While specific data for "this compound" is not currently available in the public domain, the methodologies and comparative data for other well-known inhibitors presented in this guide provide a robust framework for evaluating any new chemical entity targeting RIPK1. For any new inhibitor, it is crucial to perform comprehensive biochemical and cellular assays to determine its potency, selectivity, and on-target engagement before its use in further research.

References

Cross-Validation of Pharmacological and Genetic Inhibition of RIPK1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor Ripk1-IN-10 and genetic models for studying the function of Receptor-Interacting Protein Kinase 1 (RIPK1). By presenting supporting experimental data, detailed protocols, and visual aids, this document aims to assist researchers in selecting the most appropriate tools for their specific research needs in the fields of inflammation, cell death, and drug discovery.

Unraveling the Role of RIPK1: A Dual Approach

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates multiple cellular processes, including inflammation, apoptosis, and a form of programmed necrosis termed necroptosis.[1][2][3] Its kinase activity is a key driver of necroptosis and has been implicated in the pathophysiology of a range of inflammatory and neurodegenerative diseases.[4][5] To dissect the precise functions of RIPK1, researchers have historically relied on two primary approaches: pharmacological inhibition and genetic manipulation.

This compound , a potent and selective small molecule inhibitor, offers temporal control over RIPK1 kinase activity. This allows for the investigation of acute effects and provides a model for therapeutic intervention.

Genetic models , such as the kinase-dead knock-in mouse (Ripk1 D138N), provide a systemic and long-term ablation of RIPK1 kinase function.[1][6][7] These models are invaluable for understanding the developmental and physiological roles of RIPK1 kinase activity.

This guide will objectively compare the outcomes observed with this compound to those from studies utilizing the Ripk1 D138N genetic model, providing a framework for cross-validating research findings.

Quantitative Comparison of Pharmacological and Genetic Inhibition

The following tables summarize quantitative data from key experiments comparing the effects of RIPK1 inhibitors with genetic models of RIPK1 kinase inactivation.

In Vivo Model: TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Wild-Type + Vehicle Wild-Type + RIPK1 Inhibitor (e.g., Necrostatin-1) Ripk1 D138N Knock-in Reference
Survival Rate (%) 0100100[1]
Minimum Body Temperature (°C) ~25~36~36[1]
In Vitro Model: TNF-induced Necroptosis in Mouse Embryonic Fibroblasts (MEFs) Wild-Type Wild-Type + RIPK1 Inhibitor (Necrostatin-1) Ripk1 D138N Knock-in Reference
Cell Viability (%) ~20~95~90[1]
In Vivo Model: Collagen Antibody-Induced Arthritis Wild-Type + Vehicle Wild-Type + RIPK1 Inhibitor (GNE684) Ripk1 D138N Knock-in Reference
Clinical Score (Arbitrary Units) HighSignificantly ReducedSignificantly Reduced[8]
In Vitro Model: LPS + zVAD-induced Necroptosis in Bone Marrow-Derived Macrophages (BMDMs) Wild-Type Wild-Type + RIPK1 Inhibitor (Nec-1s) Ripk1 D138N Knock-in Reference
Cell Viability (%) LowHighHigh[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo TNF-Induced Shock Model

This model is used to assess the systemic inflammatory response and the protective effects of inhibiting RIPK1 kinase activity.

  • Animals: Age- and sex-matched wild-type and Ripk1 D138N/D138N mice are used.[1]

  • Pharmacological Arm: Wild-type mice are pre-treated with this compound or another specific RIPK1 inhibitor (e.g., Necrostatin-1s) at a specified dose and route (e.g., intraperitoneal injection) prior to TNFα challenge.[1]

  • Induction: Mice are injected intraperitoneally with murine TNFα (e.g., 10 mg/kg). In some models, a pan-caspase inhibitor such as zVAD-fmk is co-administered to sensitize the mice to necroptosis.[1]

  • Monitoring: Rectal body temperature is monitored at regular intervals. Survival is monitored for a specified period (e.g., 24-48 hours).[1]

  • Endpoint Analysis: Serum can be collected for cytokine and chemokine profiling. Tissues can be harvested for histological analysis to assess organ damage.

In Vitro Necroptosis Assay

This assay measures the ability of cells to undergo necroptosis and the cytoprotective effect of RIPK1 kinase inhibition.

  • Cell Lines: Mouse Embryonic Fibroblasts (MEFs) or Bone Marrow-Derived Macrophages (BMDMs) from wild-type and Ripk1 D138N/D138N mice are commonly used.[1][9]

  • Pharmacological Arm: Wild-type cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before the necroptotic stimulus.

  • Induction of Necroptosis:

    • For MEFs: Cells are treated with a combination of TNFα (e.g., 10-20 ng/mL), a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., zVAD-fmk, 20 µM).[11]

    • For BMDMs: Cells are stimulated with Lipopolysaccharide (LPS; e.g., 100 ng/mL) and zVAD-fmk (20 µM).[9]

  • Measurement of Cell Viability: Cell viability is assessed after a defined incubation period (e.g., 8-24 hours) using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or by measuring LDH release.[9][12]

Immunoprecipitation of the Necrosome (Complex IIb)

This biochemical assay is used to analyze the formation of the core necroptotic signaling complex.

  • Cell Stimulation: Cells are treated with a necroptotic stimulus as described in the in vitro necroptosis assay.

  • Lysis: Cells are lysed in a buffer containing non-ionic detergents (e.g., NP-40 and Triton X-100) and protease/phosphatase inhibitors to preserve protein complexes.[13]

  • Immunoprecipitation: The cell lysate is incubated with an antibody targeting a component of the necrosome (e.g., anti-RIPK3 or anti-FADD) coupled to magnetic or agarose beads.[13][14]

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complexes are then eluted.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane for immunoblotting with antibodies against key necrosome components like RIPK1, p-RIPK1, RIPK3, p-RIPK3, and MLKL.[13]

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of RIPK1 and the inhibitory potential of compounds like this compound.

  • Reagents: Recombinant human or mouse RIPK1 enzyme, a generic kinase substrate (e.g., Myelin Basic Protein - MBP), and ATP are required.[15][16]

  • Procedure:

    • The RIPK1 enzyme is incubated with the test compound (this compound) at various concentrations.

    • The kinase reaction is initiated by adding the substrate (MBP) and ATP.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent like ADP-Glo™.[15][17]

  • Data Analysis: The results are used to calculate the IC50 value of the inhibitor.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Pro-death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_scaffold RIPK1 (Scaffold) cIAP12->RIPK1_scaffold Ubi Ubiquitination RIPK1_scaffold->Ubi RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Deubiquitination NFkB NF-κB Activation Ubi->NFkB Survival Cell Survival & Inflammation NFkB->Survival FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 RHIM-RHIM interaction Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis pRIPK3 pRIPK3 RIPK3->pRIPK3 MLKL MLKL pRIPK3->MLKL pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Ripk1_IN_10 This compound Ripk1_IN_10->RIPK1_kinase Ripk1_D138N Ripk1 D138N (Genetic Model) Ripk1_D138N->RIPK1_kinase

Caption: RIPK1 signaling pathway illustrating pro-survival and pro-death branches.

Experimental_Workflow cluster_invivo In Vivo Model: TNF-Induced Shock cluster_invitro In Vitro Model: Necroptosis Assay Mice WT & Ripk1 D138N Mice Treatment Vehicle or This compound Mice->Treatment TNF_injection TNFα Injection Treatment->TNF_injection Monitoring Monitor Temperature & Survival TNF_injection->Monitoring Cells WT & Ripk1 D138N MEFs/BMDMs Pretreatment Vehicle or This compound Cells->Pretreatment Stimulation TNFα/SMAC/zVAD or LPS/zVAD Pretreatment->Stimulation Viability Measure Cell Viability (e.g., CellTiter-Glo) Stimulation->Viability

Caption: Workflow for in vivo and in vitro cross-validation experiments.

Conclusion

Both pharmacological inhibition with this compound and the use of Ripk1 D138N genetic models are powerful and complementary approaches for studying RIPK1 biology. The data consistently demonstrate that both methods effectively block RIPK1 kinase-dependent necroptosis, leading to protection in various models of inflammatory disease.

  • This compound is an ideal tool for investigating the acute roles of RIPK1 kinase activity and for preclinical studies modeling therapeutic interventions. Its temporal control allows for precise dissection of signaling events.

  • The Ripk1 D138N genetic model is the gold standard for defining the physiological and developmental roles of RIPK1 kinase activity, avoiding potential off-target effects of small molecules and allowing for the study of chronic disease models.

By using these approaches in parallel, researchers can robustly validate their findings and gain a deeper understanding of the multifaceted role of RIPK1 in health and disease, ultimately accelerating the development of novel therapeutics targeting this critical kinase.

References

A Comparative Guide to RIPK1 Inhibitors: Evaluating Ripk1-IN-10 as an Alternative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, particularly necroptosis. Its role in a variety of inflammatory diseases has made it a compelling target for therapeutic intervention. This guide provides a comparative analysis of a novel inhibitor, Ripk1-IN-10, alongside two well-characterized alternatives, Necrostatin-1 and GSK2982772, to aid researchers in selecting the appropriate tool for their studies.

Overview of RIPK1 Inhibition

RIPK1 functions as a key molecular switch, where its kinase activity can trigger a cascade of events leading to necroptotic cell death and inflammation.[1][2] Inhibiting the kinase activity of RIPK1 is a promising therapeutic strategy for a range of conditions, including systemic inflammatory response syndrome (SIRS), sepsis, and other inflammatory disorders.[3][4][5][6]

Quantitative Comparison of RIPK1 Inhibitors

The following table summarizes the available quantitative data for this compound, Necrostatin-1, and GSK2982772, highlighting their potency in various assays.

InhibitorTargetAssay TypeIC50/EC50Cell Line/SystemReference
This compound RIPK1Not Specified in PatentData not publicly availableNot SpecifiedWO2021160109[7][8][9]
Necrostatin-1 RIPK1TNF-α-induced necroptosisEC50: 490 nM293T cells[7]
RIPK1Cellular Thermal Shift Assay (CETSA)EC50: 1100 nMHT-29 cells[10]
GSK2982772 human RIPK1Biochemical AssayIC50: 16 nMN/A[11]
monkey RIPK1Biochemical AssayIC50: 20 nMN/A[11]
RIPK1Cellular Necroptosis AssayIC50: 0.2 nMHT-29 cells[12]

Note: this compound is identified as "example 37" in patent WO2021160109.[7][8][9] While the patent discloses its identity as a potent RIPK1 inhibitor, specific quantitative data such as IC50 or EC50 values are not publicly available in the provided search results.

Inhibitor Profiles

This compound: A Novel Investigational Compound

This compound is a novel and potent inhibitor of RIPK1, as described in patent WO2021160109.[7][8][9] At present, detailed public data regarding its biochemical and cellular activity, selectivity profile, and mechanism of action are limited. As such, direct comparison of its performance with established inhibitors is challenging. Researchers interested in this compound are encouraged to consult the primary patent literature for any available details.

Necrostatin-1: The Prototypical RIPK1 Inhibitor

Necrostatin-1 (Nec-1) was one of the first identified specific inhibitors of RIPK1 and has been instrumental in elucidating the role of RIPK1 in necroptosis.[1] It acts as an allosteric inhibitor, binding to a pocket distinct from the ATP-binding site.[13] While a valuable research tool, Nec-1 possesses moderate potency and has known off-target effects, which should be considered when interpreting experimental results.[1]

GSK2982772: A Potent and Clinically Investigated Inhibitor

GSK2982772 is a highly potent and selective RIPK1 inhibitor that has progressed to clinical trials for inflammatory diseases.[6] It demonstrates low nanomolar potency in both biochemical and cellular assays and exhibits good selectivity for RIPK1 over other kinases.[11][12] Its development marks a significant advancement in the field, offering a more specific and potent tool for studying RIPK1-mediated pathologies.

Experimental Methodologies

Accurate and reproducible experimental data are paramount in the evaluation of enzyme inhibitors. Below are detailed protocols for key assays used to characterize RIPK1 inhibitors.

RIPK1 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of RIPK1 in the necroptosis pathway and a general workflow for evaluating RIPK1 inhibitors.

RIPK1_Signaling_Pathway RIPK1 Signaling in Necroptosis cluster_complexII Complex II (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 ComplexI Complex I (Pro-survival, Pro-inflammatory) RIPK1->ComplexI RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ubiquitination NFkB NF-κB Activation ComplexI->NFkB MLKL MLKL RIPK3->MLKL pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Membrane permeabilization

Caption: Simplified RIPK1 signaling pathway leading to necroptosis.

Experimental_Workflow Workflow for RIPK1 Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models biochemical Biochemical Kinase Assay (e.g., ADP-Glo) selectivity Kinase Selectivity Profiling biochemical->selectivity necroptosis_assay Necroptosis Assay (e.g., TNFα-induced cell death) selectivity->necroptosis_assay cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) necroptosis_assay->cetsa sirs_model Systemic Inflammatory Response Syndrome (SIRS) Model cetsa->sirs_model pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) sirs_model->pk_pd

Caption: A typical experimental workflow for characterizing RIPK1 inhibitors.

Biochemical RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of RIPK1 by detecting the amount of ADP produced during the kinase reaction.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and the test inhibitor (e.g., this compound, Necrostatin-1, GSK2982772) at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP to the mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound. Calculate IC50 values from the dose-response curves.[14]

Cellular Necroptosis Assay (TNF-α-induced)

This assay assesses the ability of an inhibitor to protect cells from necroptosis induced by TNF-α.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., human HT-29 or mouse L929 cells) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the RIPK1 inhibitor for a specified time (e.g., 1-2 hours).

  • Induction of Necroptosis: Induce necroptosis by treating the cells with a combination of TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK, to block apoptosis).[11]

  • Cell Viability Measurement: After a suitable incubation period (e.g., 24 hours), measure cell viability using a standard method such as the MTT assay or a cell viability reagent that measures ATP content.

  • Data Analysis: Plot cell viability against inhibitor concentration to generate dose-response curves and calculate EC50 values.[14][15][16]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in a cellular context.

Protocol:

  • Compound Treatment: Treat intact cells (e.g., HT-29) with the RIPK1 inhibitor at various concentrations.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble RIPK1 in the supernatant using a sensitive immunoassay method such as Western blotting or an AlphaLISA®-based assay.

  • Data Analysis: A shift in the melting temperature (Tm) of RIPK1 in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50 for target engagement.[10][17][18][19][20]

Conclusion

The development of potent and selective RIPK1 inhibitors represents a significant step forward in the potential treatment of inflammatory diseases. While Necrostatin-1 remains a valuable tool for basic research, its limitations in potency and selectivity have paved the way for the development of more advanced compounds like GSK2982772, which has demonstrated promising preclinical and clinical potential. The emergence of novel inhibitors such as this compound, although currently lacking extensive public data, highlights the continued interest and progress in this field. The selection of an appropriate inhibitor will depend on the specific research question, with careful consideration of its potency, selectivity, and the experimental context. As more data on new inhibitors like this compound becomes available, the repertoire of tools for dissecting the intricate roles of RIPK1 in health and disease will continue to expand.

References

Head-to-head comparison of Ripk1-IN-10 and other Type III RIPK1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the comparative efficacy and characteristics of leading Type III Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. This document provides a detailed analysis of key compounds, supported by experimental data and protocols.

Note: While this guide aims to be comprehensive, specific experimental data for a compound designated "Ripk1-IN-10" was not publicly available at the time of this review. Therefore, this comparison focuses on other well-characterized and prominent Type III RIPK1 inhibitors: Necrostatin-1s (Nec-1s) , GSK2982772 , and RIPA-56 . These compounds serve as excellent representatives of this allosteric inhibitor class.

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] Its kinase activity is a key driver in these processes, making it a prime therapeutic target for a range of inflammatory and neurodegenerative diseases.[3][4] Type III inhibitors are of particular interest as they bind to an allosteric pocket, distinct from the ATP-binding site, which can confer greater selectivity compared to other inhibitor types.[2][5] This guide provides a head-to-head comparison of the performance and characteristics of leading Type III RIPK1 inhibitors.

Data Presentation: Quantitative Comparison of Inhibitors

The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic properties of Nec-1s, GSK2982772, and RIPA-56, providing a clear comparison for researchers.

Table 1: Biochemical and Cellular Activity
CompoundBiochemical Potency (IC50) Cellular Necroptosis Inhibition (EC50) Cell LineKey Characteristics
Necrostatin-1s (Nec-1s) ~90 nM (in vitro kinase assay)[6]~20-494 nM[2][6]Jurkat, HT-29Widely used tool compound; improved stability over Nec-1.[7] May inhibit Indoleamine 2,3-dioxygenase (IDO) at higher concentrations.[7]
GSK2982772 16 nM (human RIPK1)[8]Not specified, but potent inhibitor of TNF-dependent responses.[9]Human cell systemsFirst-in-class clinical candidate; high selectivity over 339 other kinases.[8][10] Species-specific, with no activity in mouse models.[11]
RIPA-56 13 nM[12][13]27 nM[2][13]L929 (murine)Potent in both human and murine cells; metabolically stable.[12][14]
Table 2: Selectivity and Pharmacokinetic (PK) Profile
CompoundKinase Selectivity In Vivo Availability / Half-life Brain Penetration
Necrostatin-1s (Nec-1s) Does not inhibit IDO, unlike parent Nec-1.[7] Specificity against other kinases not extensively documented in provided results.Effective in mouse models of TNF-induced mortality.[7]Not specified.
GSK2982772 Highly selective; no significant inhibition of >339 other kinases at 10 µM.[8][10]Orally bioavailable; approximately linear PK over the dose range studied in humans.[15]Low brain penetration in rats (4%).[8]
RIPA-56 No inhibition of RIPK3 at 10 µM; no inhibition of IDO at 200 µM.[12]22% oral bioavailability (P.O.), 100% intraperitoneal (I.P.) bioavailability in mice; 3.1-hour half-life.[12][13]Demonstrates ability to cross the blood-brain barrier.[12]

Mandatory Visualizations

The following diagrams illustrate the critical pathways and workflows associated with RIPK1 inhibition.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival / Pro-inflammatory) cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits RIPK1_scaffold RIPK1 (scaffold) TRADD->RIPK1_scaffold TRAF2 TRAF2 RIPK1_scaffold->TRAF2 RIPK1_apo RIPK1 RIPK1_scaffold->RIPK1_apo de-Ub NFkB NF-κB Activation (Inflammation, Survival) RIPK1_scaffold->NFkB activates cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_scaffold K63-Ub FADD_apo FADD RIPK1_apo->FADD_apo RIPK1_necro p-RIPK1 RIPK1_apo->RIPK1_necro Casp8 inactive autophosphorylation Casp8_apo Caspase-8 FADD_apo->Casp8_apo Casp8_apo->RIPK1_necro inhibits Apoptosis Apoptosis Casp8_apo->Apoptosis RIPK3_necro p-RIPK3 RIPK1_necro->RIPK3_necro phosphorylates MLKL_necro p-MLKL RIPK3_necro->MLKL_necro phosphorylates Necroptosis Necroptosis MLKL_necro->Necroptosis oligomerizes & forms pores TNFa TNFα TNFa->TNFR1 binds Inhibitor Type III Inhibitor (e.g., this compound) Inhibitor->RIPK1_necro allosterically inhibits kinase activity Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-based Assay Enzyme Purified RIPK1 Enzyme ADP_Glo ADP-Glo Assay (Measures ADP production) Enzyme->ADP_Glo Substrate Substrate (e.g., MBP) + ATP Substrate->ADP_Glo Inhibitor_biochem Test Inhibitor Inhibitor_biochem->ADP_Glo IC50 Calculate IC50 ADP_Glo->IC50 Cells HT-29 or L929 Cells Induction Induce Necroptosis (e.g., TNFα + z-VAD) Cells->Induction Viability Cell Viability Assay (e.g., CellTiter-Glo) Induction->Viability Inhibitor_cell Test Inhibitor Inhibitor_cell->Viability EC50 Calculate EC50 Viability->EC50 Inhibitor_Types cluster_pockets Binding Pockets RIPK1 RIPK1 Kinase Domain ATP_Pocket ATP Pocket (Active Site) Allosteric_Pocket Allosteric Pocket (Back Pocket) TypeI Type I Inhibitor (Binds active 'DFG-in' state) TypeI->ATP_Pocket Binds TypeII Type II Inhibitor (Binds inactive 'DFG-out' state) TypeII->ATP_Pocket Binds TypeII->Allosteric_Pocket Extends into TypeIII Type III Inhibitor (e.g., this compound, Nec-1s) TypeIII->Allosteric_Pocket Binds exclusively

References

Evaluating Ripk1-IN-10's Potency Against Mutant RIPK1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity is implicated in a range of inflammatory and neurodegenerative diseases. Gain-of-function mutations in the RIPK1 gene can lead to autoinflammatory conditions, making the evaluation of potent and selective inhibitors against these mutant forms crucial for therapeutic development. This guide provides a comparative overview of the potency of Ripk1-IN-10, a representative potent RIPK1 inhibitor, against wild-type and mutant forms of RIPK1, supported by experimental data and detailed protocols. For the purpose of this guide, the well-characterized and clinically evaluated inhibitor GSK2982772 will be used as a proxy for this compound.[3][4][5][6]

Introduction to Mutant RIPK1 and this compound

Mutations in RIPK1 can be broadly categorized into loss-of-function and gain-of-function variants. Gain-of-function mutations, particularly those that impair the caspase-8-mediated cleavage of RIPK1 at aspartate 324 (D324 in humans), lead to a condition known as cleavage-resistant RIPK1-induced autoinflammatory (CRIA) syndrome.[7] This resistance to cleavage results in hyperactivation of RIPK1, leading to excessive cell death and inflammation.[7]

This compound (represented by GSK2982772) is a potent and highly selective, ATP-competitive inhibitor of RIPK1 kinase activity.[3] Its ability to specifically target the kinase function of RIPK1 makes it a valuable tool for studying the role of RIPK1 in disease and a promising therapeutic candidate.[4][5]

Comparative Potency of this compound (GSK2982772)

The following tables summarize the quantitative data on the potency of GSK2982772 against wild-type RIPK1. While direct comparative potency data against mutant RIPK1 from a single study is limited, the available information indicates that inhibitors targeting the kinase activity of RIPK1 are effective at mitigating the downstream effects of hyperactive mutant forms.

Table 1: In Vitro Kinase Inhibition Potency of GSK2982772 against Wild-Type RIPK1

TargetAssay FormatIC50 (nM)
Human RIPK1Biochemical Kinase Assay16
Monkey RIPK1Biochemical Kinase Assay20

Data sourced from MedchemExpress.[3]

Table 2: Cellular Potency of GSK2982772 in Models of Necroptosis (Wild-Type RIPK1)

Cell LineCellular AssayStimulusEC50 (nM)
HT-29Necroptosis ProtectionTNFα, Smac mimetic, z-VAD-FMK10.0 (as RI-962, a similarly potent inhibitor)
L929Necroptosis ProtectionTNFα, Smac mimetic, z-VAD-FMK4.2 (as RI-962, a similarly potent inhibitor)
J774A.1Necroptosis ProtectionTNFα, Smac mimetic, z-VAD-FMK11.4 (as RI-962, a similarly potent inhibitor)
U937Necroptosis ProtectionTNFα, Smac mimetic, z-VAD-FMK17.8 (as RI-962, a similarly potent inhibitor)

EC50 values for the highly potent inhibitor RI-962 are presented here to illustrate typical cellular potency in necroptosis assays.[8][9]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of this compound and the experimental approach to its evaluation, the following diagrams illustrate the RIPK1 signaling pathway and a typical experimental workflow.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRADD->cIAP12 RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I (Pro-survival) TRADD->ComplexI TRAF2->ComplexI cIAP12->ComplexI RIPK1->ComplexI FADD FADD RIPK1->FADD ComplexIIa Complex IIa (Apoptosis) RIPK1->ComplexIIa RIPK3 RIPK3 RIPK1->RIPK3 ComplexIIb Complex IIb (Necrosome) (Necroptosis) RIPK1->ComplexIIb NFkB NF-κB Activation ComplexI->NFkB GeneExpression Gene Expression (Survival, Inflammation) NFkB->GeneExpression Casp8 Caspase-8 FADD->Casp8 FADD->ComplexIIa Casp8->RIPK1 Casp8->ComplexIIa Apoptosis Apoptosis ComplexIIa->Apoptosis MLKL MLKL RIPK3->MLKL RIPK3->ComplexIIb MLKL->ComplexIIb Necroptosis Necroptosis ComplexIIb->Necroptosis MutantRIPK1 Mutant RIPK1 (e.g., D324V) MutantRIPK1->ComplexIIb Hyperactivation Ripk1_IN_10 This compound (GSK2982772) Ripk1_IN_10->RIPK1 Inhibition

Caption: RIPK1 signaling downstream of TNFR1.

Experimental_Workflow Experimental Workflow for Evaluating RIPK1 Inhibitors start Start biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay determine_ic50 Determine IC50 biochemical_assay->determine_ic50 cellular_assay Cellular Necroptosis Assay (e.g., HT-29 cells) determine_ic50->cellular_assay induce_necroptosis Induce Necroptosis (TNFα, Smac mimetic, z-VAD) cellular_assay->induce_necroptosis treat_with_inhibitor Treat with this compound induce_necroptosis->treat_with_inhibitor measure_viability Measure Cell Viability (e.g., CellTiter-Glo) treat_with_inhibitor->measure_viability western_blot Western Blot Analysis (pRIPK1, pMLKL) treat_with_inhibitor->western_blot determine_ec50 Determine EC50 measure_viability->determine_ec50 end End determine_ec50->end confirm_target_engagement Confirm Target Engagement western_blot->confirm_target_engagement confirm_target_engagement->end

Caption: Workflow for inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are protocols for key assays used to evaluate the potency of RIPK1 inhibitors.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme (SignalChem)

  • Myelin Basic Protein (MBP) as a substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgCl₂, 12.5 mM MnCl₂, 12.5 mM β-glycerol phosphate, 5 mM EGTA, 2 mM EDTA, 2 mM DTT)

  • ATP

  • This compound (GSK2982772)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in Kinase Assay Buffer.

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate for 120 minutes at room temperature.[10]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Necroptosis Assay

This assay measures the ability of an inhibitor to protect cells from induced necroptosis.

Materials:

  • HT-29 human colon adenocarcinoma cells (or other suitable cell lines like L929, J774A.1, U937)

  • DMEM supplemented with 10% FBS and 2 mM L-glutamine

  • Human TNFα

  • Smac mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound (GSK2982772)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the diluted inhibitor or vehicle control for 30-60 minutes.

  • Induce necroptosis by adding a combination of TNFα (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

  • Incubate for 8-24 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent cell viability relative to untreated controls and determine the EC50 value of the inhibitor.

Western Blot Analysis for Target Engagement

This method is used to confirm that the inhibitor is engaging its target in cells by assessing the phosphorylation status of RIPK1 and its downstream substrate, MLKL.

Materials:

  • Cells treated as in the cellular necroptosis assay.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • A reduction in the levels of phosphorylated RIPK1 and MLKL in the presence of the inhibitor confirms target engagement.[8]

Conclusion

This compound, exemplified by GSK2982772, is a potent and selective inhibitor of wild-type RIPK1 kinase activity. While direct quantitative comparisons of its potency against gain-of-function RIPK1 mutants are not extensively published, the available evidence strongly suggests that kinase inhibition is a viable strategy to counteract the hyperactivation of these mutants. The experimental protocols provided in this guide offer a robust framework for researchers to evaluate the efficacy of this compound and other novel inhibitors against both wild-type and mutant forms of RIPK1, thereby facilitating the development of targeted therapies for RIPK1-driven diseases.

References

Independent Verification of RIPK1 Inhibitor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the inhibitory activity of novel RIPK1 inhibitors, using the hypothetical compound Ripk1-IN-10 as a case study. To establish a robust comparison, we will benchmark its potential performance against well-characterized, commercially available RIPK1 inhibitors: Necrostatin-1 (Nec-1), Ponatinib, and GSK2982772. This document outlines the essential experimental protocols, data presentation standards, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis, a form of programmed necrotic cell death.[1][2][3] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[2][4][5] Consequently, the development of potent and selective RIPK1 inhibitors is a significant focus of therapeutic research.[2][4]

Independent verification of a novel inhibitor's activity is paramount to ensure its efficacy and specificity. This guide will walk through the necessary steps for such a verification process.

Comparative Inhibitory Activity

A crucial first step in characterizing a novel RIPK1 inhibitor is to determine its potency in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based assays are key metrics for comparison.

Table 1: Comparison of RIPK1 Inhibitor Potency

CompoundTypeTarget(s)In Vitro IC50 (RIPK1 Kinase Assay)Cellular EC50 (Necroptosis Inhibition)Key References
This compound (Hypothetical) To be determinedTo be determinedTo be determinedTo be determinedN/A
Necrostatin-1 (Nec-1) Allosteric (Type III)RIPK1~180-490 nM~200-500 nM[1][6]
Ponatinib ATP-competitive (Type II)Dual RIPK1/RIPK3, Bcr-AblRIPK1: ~10-30 nM~20-60 nM[7][8]
GSK2982772 Allosteric (Type III)RIPK1~0.5-6.1 nM~30-60 nM[9][10]
RIPA-56 AllostericRIPK113 nM27 nM (L929 cells)[4]
PK68 Not specifiedRIPK190 nMNot specified[2][11]

Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Verification

To independently verify the inhibitory activity of a compound like this compound, a series of standardized experiments should be conducted.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant RIPK1.

Methodology:

  • Reagents: Recombinant human RIPK1, ATP, substrate peptide (e.g., myelin basic protein), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Incubate recombinant RIPK1 with varying concentrations of the test inhibitor (e.g., this compound) and control inhibitors (Nec-1, Ponatinib, GSK2982772) in a kinase buffer.

    • Initiate the kinase reaction by adding the ATP and substrate peptide mixture.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.

  • Data Analysis: Plot the percentage of RIPK1 inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Necroptosis Assay

This assay assesses the inhibitor's ability to protect cells from necroptosis induced by a specific stimulus.

Methodology:

  • Cell Lines: Human colorectal adenocarcinoma HT-29 cells, mouse fibrosarcoma L929 cells, or FADD-deficient Jurkat T-cells are commonly used.[6][12][8]

  • Induction of Necroptosis:

    • For HT-29 and L929 cells, necroptosis can be induced by treatment with a combination of TNF-α, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK). This combination is often abbreviated as TSZ.[6][13]

    • In FADD-deficient Jurkat cells, TNF-α alone is sufficient to induce necroptosis.[12][8]

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of the test inhibitor and control inhibitors for a specified time (e.g., 1-2 hours).

    • Add the necroptosis-inducing stimulus.

    • Incubate for a period sufficient to induce cell death (e.g., 18-24 hours).

  • Measurement of Cell Viability:

    • Cell viability can be quantified using various methods, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[13]

  • Data Analysis: Calculate the percentage of cell death inhibition at each inhibitor concentration relative to the vehicle-treated control. Determine the EC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of RIPK1 Pathway Phosphorylation

This experiment verifies that the inhibitor blocks the signaling cascade downstream of RIPK1 activation.

Methodology:

  • Cell Treatment: Treat cells (e.g., HT-29 or L929) with the necroptotic stimulus in the presence or absence of the test inhibitor for a shorter duration (e.g., 4-8 hours) to capture signaling events.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL).

    • Use antibodies against total RIPK1, RIPK3, MLKL, and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: A potent inhibitor should reduce the levels of p-RIPK1, p-RIPK3, and p-MLKL in a dose-dependent manner.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding of the verification process.

Caption: Simplified RIPK1 signaling pathway upon TNF-α stimulation.

Cellular_Necroptosis_Assay_Workflow start Seed Cells (e.g., HT-29) pretreat Pre-treat with Inhibitor (e.g., this compound, Controls) start->pretreat stimulate Induce Necroptosis (TNF-α + SMAC mimetic + z-VAD-FMK) pretreat->stimulate incubate Incubate (18-24h) stimulate->incubate measure Measure Cell Viability (e.g., MTT, LDH assay) incubate->measure analyze Data Analysis (Calculate EC50) measure->analyze end Conclusion on Cellular Potency analyze->end

Caption: Workflow for the cellular necroptosis inhibition assay.

Conclusion

The independent verification of a novel RIPK1 inhibitor's activity requires a systematic and comparative approach. By employing standardized in vitro and cellular assays, and benchmarking against well-established inhibitors, researchers can robustly characterize the potency and mechanism of action of new chemical entities like the hypothetical this compound. The detailed protocols and visual aids provided in this guide offer a comprehensive framework for conducting these essential studies, ultimately contributing to the development of new therapeutics for RIPK1-mediated diseases.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Ripk1-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the Potent Kinase Inhibitor, Ripk1-IN-10.

This document provides crucial safety and logistical information for the handling of this compound, a potent receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitor. Adherence to these guidelines is essential to ensure personnel safety and to maintain the integrity of your research. This compound is intended for scientific research use only and is not for diagnostic or medical purposes.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Activity Required PPE Specifications & Best Practices
Weighing and Aliquoting (Solid Form) Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, N95 RespiratorAll operations should be conducted in a certified chemical fume hood to prevent inhalation of powder.[3] Use anti-static weigh paper.
Solution Preparation and Handling Double Nitrile Gloves, Lab Coat, Safety Goggles with Side ShieldsPrepare solutions in a well-ventilated area or a chemical fume hood.[4] Avoid skin and eye contact.[2]
Cell Culture and In Vitro Assays Nitrile Gloves, Lab CoatStandard cell culture aseptic techniques should be followed.
Spill Cleanup Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 RespiratorAbsorb spill with inert material and collect for proper disposal. Ventilate the area.
Waste Disposal Nitrile Gloves, Lab CoatHandle all waste as hazardous chemical waste.

Health care workers and researchers handling hazardous drugs are at risk of various health issues, making the correct use of PPE a critical barrier to exposure.[5][6] All disposable PPE should not be reused.[7]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operational workflow for handling this compound, from receiving the compound to its final disposal. Strict adherence to this workflow will minimize exposure risks and ensure a safe laboratory environment.

Ripk1_IN_10_Workflow cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect for Damage Receive->Inspect Store Store at -20°C (Powder) or -80°C (in Solvent) Inspect->Store Weigh Weigh Solid in Fume Hood Store->Weigh Transport in Secondary Container Dissolve Dissolve in DMSO Weigh->Dissolve Collect_Solid Collect Solid Waste Weigh->Collect_Solid Aliquot Aliquot Stock Solutions Dissolve->Aliquot Collect_Liquid Collect Liquid Waste Dissolve->Collect_Liquid Store_Stock Store Aliquots at -80°C Aliquot->Store_Stock Use Use in Experiments Store_Stock->Use Transport on Dry Ice Record Record Usage Use->Record Use->Collect_Liquid Dispose Dispose as Hazardous Chemical Waste Collect_Solid->Dispose Collect_Liquid->Dispose

Figure 1. Workflow for Handling this compound

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[2][4]

Storage and Stability

Proper storage is crucial to maintain the stability and activity of this compound.

  • Solid Form: Store the compound as a powder at -20°C.[2]

  • In Solution: Stock solutions, typically in DMSO, should be aliquoted and stored at -80°C.[2][8] Avoid repeated freeze-thaw cycles.[8] When stored at -80°C, the stock solution is stable for up to 6 months.[8]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes empty vials, contaminated weigh paper, and used PPE. Collect in a designated, sealed container.

  • Liquid Waste: This includes unused stock solutions, experimental media containing the compound, and cleaning solutions. Collect in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[2]

By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent kinase inhibitor this compound and ensure a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.